Thalidomide-O-amido-C7-NH2
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C22H28N4O6 |
|---|---|
Peso molecular |
444.5 g/mol |
Nombre IUPAC |
N-(7-aminoheptyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide |
InChI |
InChI=1S/C22H28N4O6/c23-11-4-2-1-3-5-12-24-18(28)13-32-16-8-6-7-14-19(16)22(31)26(21(14)30)15-9-10-17(27)25-20(15)29/h6-8,15H,1-5,9-13,23H2,(H,24,28)(H,25,27,29) |
Clave InChI |
VGKWWQQCPUPATP-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
The Core Mechanism of Thalidomide-O-amido-C7-NH2: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the mechanism of action of Thalidomide-O-amido-C7-NH2, a critical E3 ligase ligand-linker conjugate utilized in the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals engaged in the field of targeted protein degradation.
Introduction: The Role of this compound in Targeted Protein Degradation
This compound is a synthetic molecule that serves as a high-affinity ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] It is a derivative of thalidomide (B1683933), a well-known immunomodulatory drug whose mechanism of action was discovered to involve the recruitment of "neosubstrate" proteins to the CRBN E3 ligase complex for ubiquitination and subsequent proteasomal degradation.[3][4] The "-O-amido-C7-NH2" moiety represents a seven-carbon linker terminating in an amine group, which provides a versatile chemical handle for conjugation to a ligand targeting a specific protein of interest (POI).[1] The resulting heterobifunctional molecule, a PROTAC, can thus hijack the cell's ubiquitin-proteasome system to selectively eliminate target proteins.[5][6]
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The primary function of this compound within a PROTAC is to recruit the CRBN E3 ligase. The overall mechanism of action for a PROTAC utilizing this ligand can be summarized in the following steps:
-
Ternary Complex Formation: The PROTAC molecule, consisting of the this compound moiety, a linker, and a POI-binding ligand, simultaneously binds to both the CRBN E3 ligase and the target protein, forming a ternary complex.
-
Ubiquitination of the Target Protein: The formation of this ternary complex brings the POI into close proximity with the E3 ligase machinery. This allows for the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, the cell's primary machinery for protein degradation. The proteasome unfolds and degrades the target protein into small peptides, while the PROTAC molecule can be recycled to induce the degradation of another POI molecule.
PROTAC-mediated protein degradation pathway.
Quantitative Data and Considerations
| Parameter | Description | Typical Range/Considerations |
| Binding Affinity (Kd) to CRBN | The dissociation constant for the interaction between the thalidomide moiety and CRBN. | Generally in the low micromolar to nanomolar range for thalidomide and its analogs. |
| Linker Length and Composition | The chemical bridge connecting the CRBN ligand to the POI ligand. | The C7 linker in this compound is a flexible alkyl chain. Linker length and composition are critical for optimal ternary complex formation and can significantly impact degradation efficiency. |
| DC50 | The concentration of the PROTAC required to degrade 50% of the target protein. | Highly dependent on the specific PROTAC and cell line used. Can range from picomolar to micromolar. |
| Dmax | The maximum percentage of protein degradation achievable with a given PROTAC. | Ideally >90%. |
Experimental Protocols
The evaluation of a PROTAC incorporating this compound involves a series of in vitro and cellular assays to confirm its mechanism of action and quantify its efficacy.
Synthesis of this compound based PROTAC
A common synthetic route involves the coupling of this compound with a carboxylic acid-functionalized POI ligand using standard peptide coupling reagents.
General synthesis scheme for a PROTAC.
In Vitro CRBN Binding Assay
Objective: To determine the binding affinity of the PROTAC to the CRBN E3 ligase.
Method: Homogeneous Time-Resolved Fluorescence (HTRF)
-
Reagents:
-
Recombinant tagged (e.g., His- or GST-tagged) CRBN protein.
-
Fluorescently labeled thalidomide tracer.
-
Europium cryptate-labeled anti-tag antibody (donor fluorophore).
-
XL665-labeled streptavidin (acceptor fluorophore, if using a biotinylated tracer).
-
Serial dilutions of the PROTAC.
-
-
Procedure:
-
In a microplate, combine the tagged CRBN protein, the fluorescent thalidomide tracer, and the anti-tag antibody.
-
Add serial dilutions of the PROTAC.
-
Incubate to allow for competitive binding.
-
Read the plate on an HTRF-compatible reader to measure the FRET signal.
-
-
Data Analysis: The decrease in the HTRF signal with increasing PROTAC concentration is used to calculate the IC50, which can be converted to a Ki value.
In Vitro Ubiquitination Assay
Objective: To demonstrate that the PROTAC can induce the ubiquitination of the target protein in a CRBN-dependent manner.
-
Reagents:
-
Recombinant E1 ubiquitin-activating enzyme.
-
Recombinant E2 ubiquitin-conjugating enzyme (e.g., UBE2D1).
-
Recombinant CRBN/DDB1/CUL4A/Rbx1 E3 ligase complex.
-
Recombinant POI.
-
Ubiquitin.
-
ATP.
-
PROTAC and vehicle control (e.g., DMSO).
-
-
Procedure:
-
Combine the E1, E2, E3, ubiquitin, ATP, and POI in a reaction buffer.
-
Add the PROTAC or vehicle control.
-
Incubate at 37°C to allow for the ubiquitination reaction to proceed.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the reaction products by Western blot using an antibody against the POI.
-
-
Expected Outcome: The appearance of higher molecular weight bands corresponding to mono- and poly-ubiquitinated POI in the presence of the PROTAC.
Cellular Protein Degradation Assay
Objective: To quantify the degradation of the target protein in a cellular context.
Method: Western Blot
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with a dose-response of the PROTAC or vehicle control for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against the POI and a loading control (e.g., GAPDH or β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize the bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Workflow for Western blot-based protein degradation assay.
Conclusion
This compound is a valuable chemical tool for the development of potent and selective PROTACs. Its ability to efficiently recruit the CRBN E3 ligase enables the targeted degradation of a wide range of proteins implicated in various diseases. A thorough understanding of its mechanism of action and the application of robust experimental protocols are essential for the successful design and evaluation of novel PROTAC-based therapeutics.
References
An In-depth Technical Guide to the Synthesis of Thalidomide-O-amido-C7-NH2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, step-by-step protocol for the synthesis of Thalidomide-O-amido-C7-NH2, a crucial building block in the development of Proteolysis-Targeting Chimeras (PROTACs). This heterobifunctional molecule incorporates the thalidomide (B1683933) moiety, which recruits the E3 ubiquitin ligase Cereblon (CRBN), connected to a seven-carbon linker with a terminal amine. This terminal amine allows for the subsequent conjugation of a ligand for a specific protein of interest, completing the PROTAC structure.
Core Synthesis Strategy
The synthesis of this compound is a multi-step process that begins with the preparation of 4-hydroxythalidomide. This intermediate is then coupled with a protected seven-carbon amino acid linker, N-Boc-7-aminoheptanoic acid, via a Steglich esterification. The final step involves the deprotection of the terminal amine to yield the target molecule.
Experimental Protocols
Step 1: Synthesis of 4-Hydroxythalidomide
This procedure outlines the synthesis of the key intermediate, 4-hydroxythalidomide, from 3-hydroxyphthalic anhydride (B1165640) and (±)-α-aminoglutarimide.[1]
Methodology:
-
To a solution of 3-hydroxyphthalic anhydride (1.0 eq) in toluene, add (±)-α-aminoglutarimide (1.0 eq) and triethylamine (B128534) (1.5 eq).
-
Heat the reaction mixture to 110 °C and stir for 12 hours.
-
Cool the mixture to room temperature, which should result in the precipitation of the product.
-
Filter the precipitate and wash with cold toluene.
-
Dry the solid under vacuum to obtain 4-hydroxythalidomide.
| Parameter | Value | Reference |
| Starting Materials | 3-hydroxyphthalic anhydride, (±)-α-aminoglutarimide | [1] |
| Reagents | Triethylamine, Toluene | [1] |
| Reaction Temperature | 110 °C | [1] |
| Reaction Time | 12 hours | [1] |
| Reported Yield | 92% | [1] |
Step 2: Synthesis of N-Boc-Thalidomide-O-amido-C7-NH-Boc (Steglich Esterification)
This protocol details the coupling of 4-hydroxythalidomide with N-Boc-7-aminoheptanoic acid using a Steglich esterification, a mild and efficient method for forming ester bonds.
Methodology:
-
Dissolve 4-hydroxythalidomide (1.0 eq), N-Boc-7-aminoheptanoic acid (1.2 eq), and 4-dimethylaminopyridine (B28879) (DMAP, 0.1 eq) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add N,N'-dicyclohexylcarbodiimide (DCC, 1.5 eq) to the cooled solution.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 0.5 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield N-Boc-Thalidomide-O-amido-C7-NH-Boc.
| Parameter | Value | Reference |
| Starting Materials | 4-hydroxythalidomide, N-Boc-7-aminoheptanoic acid | Analogous Reaction |
| Reagents | DCC, DMAP, Dichloromethane | Analogous Reaction |
| Reaction Temperature | 0 °C to Room Temperature | Analogous Reaction |
| Reaction Time | 8 hours | Analogous Reaction |
| Reported Yield | 95-99% (for analogous reaction) | [2] |
Step 3: Synthesis of this compound (Boc Deprotection)
This final step involves the removal of the tert-butoxycarbonyl (Boc) protecting group from the terminal amine using trifluoroacetic acid (TFA).
Methodology:
-
Dissolve N-Boc-Thalidomide-O-amido-C7-NH-Boc (1.0 eq) in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).
-
Stir the solution at room temperature for 2 hours.
-
Monitor the deprotection by TLC until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate the residue with DCM several times to ensure complete removal of residual TFA.
-
The resulting crude product, this compound, can be used in the next step without further purification or can be purified by preparative HPLC if necessary.
| Parameter | Value | Reference |
| Starting Material | N-Boc-Thalidomide-O-amido-C7-NH-Boc | General Knowledge |
| Reagents | Trifluoroacetic acid (TFA), Dichloromethane (DCM) | [3][4] |
| Reaction Temperature | Room Temperature | [3][4] |
| Reaction Time | 1-4 hours | [3][4] |
| Expected Yield | Quantitative | [3][4] |
Visualizing the Process and Mechanism
To further elucidate the synthetic strategy and the ultimate application of the synthesized molecule, the following diagrams are provided.
Caption: Overall synthetic workflow for this compound.
Caption: Logical flow of PROTAC-mediated protein degradation.
References
The Role of Thalidomide-O-amido-C7-NH2 in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-O-amido-C7-NH2 is a specialized chemical entity crucial in the field of targeted protein degradation (TPD). It serves as a fundamental building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents. This molecule is an E3 ligase ligand-linker conjugate, incorporating the thalidomide (B1683933) moiety, which is a well-established binder of the Cereblon (CRBN) E3 ubiquitin ligase, connected to a 7-carbon alkyl linker that terminates in an amine group (-NH2). This terminal amine provides a reactive handle for conjugation to a ligand targeting a specific protein of interest (POI), thereby forming a heterobifunctional PROTAC.
This technical guide provides an in-depth overview of the application of this compound in research, focusing on its role in the formation of PROTACs, the mechanism of action, quantitative data from a representative PROTAC utilizing a C7 linker, and detailed experimental protocols.
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs synthesized using this compound operate by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). The thalidomide component of the PROTAC binds to the CRBN E3 ligase, while the other end of the molecule binds to the target protein. This dual binding induces the formation of a ternary complex, bringing the target protein into close proximity with the E3 ligase. This proximity facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, leading to its selective removal from the cell.
The Architect's Toolkit: A Technical Guide to Thalidomide-O-amido-C7-NH2 for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Dawn of Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-based inhibition to a catalytic, event-driven mechanism of action. These heterobifunctional molecules are engineered to co-opt the cell's intrinsic ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs). A PROTAC accomplishes this by simultaneously binding to a target protein and an E3 ubiquitin ligase, forming a ternary complex that facilitates the ubiquitination of the POI, thereby marking it for degradation by the 26S proteasome. This guide provides an in-depth technical overview of a key building block in this rapidly advancing field: Thalidomide-O-amido-C7-NH2 , a versatile E3 ligase ligand-linker conjugate for recruiting the Cereblon (CRBN) E3 ligase.
The Central Role of Cereblon (CRBN)
Cereblon is a substrate receptor within the Cullin 4-RING E3 ubiquitin ligase (CRL4) complex. The therapeutic potential of modulating its activity was famously uncovered through the study of thalidomide (B1683933) and its immunomodulatory imide drug (IMiD) analogs, such as lenalidomide (B1683929) and pomalidomide. These molecules function as "molecular glues," binding to CRBN and altering its substrate specificity to induce the degradation of neosubstrates like the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). In the context of PROTACs, the thalidomide moiety serves as a well-characterized, high-affinity "handle" to hijack the potent CRL4CRBN E3 ligase machinery and direct it toward a desired target protein.
This compound: Structure and Utility
This compound is a synthetic construct designed for the efficient, modular synthesis of CRBN-recruiting PROTACs. Its structure consists of:
-
The Thalidomide Core : The glutarimide (B196013) and phthalimide (B116566) rings responsible for high-affinity binding to Cereblon.
-
An Ether Linkage : Connecting the linker to the 4-position of the phthalimide ring.
-
A C7 Amido Linker : A seven-carbon alkyl chain connected via an amide bond, providing significant length and flexibility.
-
A Terminal Primary Amine (-NH2) : This functional group serves as a versatile and reactive chemical handle for conjugation to a warhead (the ligand for the protein of interest), typically through the formation of a stable amide bond.
The length and chemical nature of the linker are critical parameters in PROTAC design, profoundly influencing the stability and geometry of the ternary complex and, consequently, the efficiency of protein degradation. The C7 alkyl chain of this molecule provides a substantial and flexible spacer to span the distance between the CRBN E3 ligase and the target protein, which is essential for forming a productive ternary complex.
Quantitative Data for PROTAC Performance
The efficacy of a PROTAC is primarily defined by its ability to induce the degradation of a target protein, which is quantified by the DC50 (the concentration of PROTAC that results in 50% degradation) and Dmax (the maximum percentage of degradation achieved). While specific data for a wide range of PROTACs using the precise this compound linker is emerging, the following table provides data for a recently developed PROTAC targeting the 20S proteasome subunit β5, which utilizes this exact linker.[1] For comparative purposes, representative data for other well-characterized CRBN-based PROTACs with similar alkyl linkers are also included.
| Target Protein | PROTAC / Warhead | E3 Ligase Ligand / Linker | DC50 | Dmax | Cell Line |
| 20S Proteasome Subunit β5 | Bortezomib | This compound | 0.11 µM [1] | >90%[1] | FaDu |
| BRD4 | JQ1 | Pomalidomide with Alkyl Linker | < 1 nM | > 98% | 22Rv1 |
| BTK | Ibrutinib | Thalidomide with Alkyl Linker | ~5 nM | > 90% | MOLM-14 |
Note: Data for BRD4 and BTK degraders are representative values from various published sources and are intended for illustrative comparison of potency for PROTACs using similar CRBN-recruiting moieties.
Visualizing the Process: Pathways and Workflows
To better understand the molecular events and experimental procedures involved in PROTAC development, the following diagrams, generated using Graphviz, illustrate the core signaling pathway and a typical experimental workflow.
Experimental Protocols
The following sections provide detailed, generalized protocols for the key experimental steps in the synthesis and evaluation of a PROTAC using this compound.
Protocol 1: PROTAC Synthesis via Amide Coupling
This protocol describes the conjugation of this compound to a warhead functionalized with a carboxylic acid.
Reagents and Materials:
-
Warhead-COOH (1.0 equivalent)
-
This compound (1.1 equivalents)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equivalents)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Standard glassware for organic synthesis under a nitrogen atmosphere
-
Reagents for work-up (Ethyl acetate, 5% LiCl solution, saturated NaHCO3, brine)
-
Anhydrous Na2SO4
-
Silica gel for column chromatography or preparative HPLC system
Procedure:
-
Under a nitrogen atmosphere, dissolve the Warhead-COOH (1.0 eq) in anhydrous DMF.
-
To this solution, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture for 15 minutes at room temperature to activate the carboxylic acid.
-
In a separate vial, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF.
-
Add the this compound solution to the activated warhead mixture.
-
Stir the reaction at room temperature and monitor its progress by LC-MS (Liquid Chromatography-Mass Spectrometry). Reactions are typically complete within 4-12 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Perform aqueous work-up by washing the organic layer sequentially with 5% LiCl solution, saturated NaHCO3 solution, and finally, brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product using flash column chromatography or preparative HPLC to yield the final PROTAC.
-
Confirm the identity and purity of the final compound using LC-MS and NMR spectroscopy.
Protocol 2: Western Blot for Determination of DC₅₀ and Dₘₐₓ
This protocol outlines the quantification of target protein degradation in cells following PROTAC treatment.
Materials:
-
Cell line expressing the protein of interest
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium and supplements
-
Multi-well cell culture plates (e.g., 6-well or 12-well)
-
Ice-cold PBS (Phosphate-Buffered Saline)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x or 6x)
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., GAPDH, β-Actin, Vinculin)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate
-
Chemiluminescence imaging system (e.g., CCD camera-based imager)
-
Densitometry software
Procedure:
-
Cell Plating: Seed cells in multi-well plates at a density that ensures they are in an exponential growth phase at the time of treatment. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete cell culture medium. A typical dose-response range might be 1 µM down to 1 pM. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Aspirate the old medium from the cells and add the medium containing the different PROTAC concentrations.
-
Incubate the cells for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well. Incubate on ice for 20-30 minutes with occasional agitation.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Transfer the supernatant (protein lysate) to a new tube. Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add the appropriate volume of Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection & Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system. Ensure the signal is not saturated.
-
Re-probe the membrane with a loading control primary antibody to normalize for protein loading.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control. Plot the percentage of degradation versus the log of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.
-
Conclusion
This compound is a highly valuable chemical tool for the construction of potent, CRBN-recruiting PROTACs. Its thalidomide core provides a reliable and high-affinity anchor to the CRL4CRBN E3 ligase, while the terminal primary amine on the flexible C7 linker offers a straightforward conjugation point for a diverse range of warheads. The rational application of this and similar building blocks, guided by systematic evaluation using the protocols outlined in this guide, will continue to drive the discovery of novel therapeutics capable of targeting and eliminating previously "undruggable" proteins.
References
The Advent of Chemical Knockdown: An In-depth Technical Guide to Thalidomide-Based PROTAC Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction: From Tragedy to Targeted Therapy
The story of thalidomide (B1683933) is a stark reminder of the complex and often unpredictable nature of pharmacology. Initially introduced in the 1950s as a sedative, its devastating teratogenic effects led to its rapid withdrawal and a paradigm shift in drug safety regulations.[1][2] However, the scientific community's persistent investigation into its mechanism of action decades later not only redeemed thalidomide as a treatment for leprosy and multiple myeloma but also unveiled a novel therapeutic modality: targeted protein degradation.[1][2]
The pivotal breakthrough came with the identification of Cereblon (CRBN) as the direct cellular target of thalidomide.[1][2] CRBN is a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase (CRL4) complex.[3][4] It was discovered that thalidomide and its analogs, known as immunomodulatory drugs (IMiDs), act as "molecular glues." They induce the interaction between CRBN and proteins that are not its natural substrates (neo-substrates), leading to their ubiquitination and subsequent degradation by the proteasome.[3][5][6] This hijacking of the cell's natural protein disposal system laid the conceptual groundwork for the development of Proteolysis Targeting Chimeras (PROTACs).
PROTACs are heterobifunctional molecules comprising two key components: a "warhead" that binds to a protein of interest (POI) and a ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker.[7][8][9] The discovery of thalidomide's interaction with CRBN provided a powerful tool for the rational design of a new class of therapeutics. Thalidomide and its derivatives, such as lenalidomide (B1683929) and pomalidomide (B1683931), have become some of the most widely used E3 ligase-recruiting ligands in PROTAC development.[1][8][10]
This technical guide provides a comprehensive overview of the discovery and history of thalidomide-based PROTAC linkers, detailing the evolution of their design, the experimental protocols for their evaluation, and the quantitative data that underpins this transformative technology.
The Core Component: The Linker
The linker in a PROTAC is far from a passive spacer. Its composition, length, and attachment point to the thalidomide scaffold are critical determinants of a PROTAC's efficacy, selectivity, and physicochemical properties.[11][12][13] The linker's role is to orient the POI and the E3 ligase in a productive conformation to facilitate the formation of a stable ternary complex, a prerequisite for efficient ubiquitination and degradation.[1][3][11]
The evolution of thalidomide-based PROTAC linkers has progressed from simple, rigid alkyl chains to more flexible and soluble polyethylene (B3416737) glycol (PEG) linkers.[8][11] This progression has been driven by the need to optimize the pharmacokinetics and pharmacodynamics of PROTACs, improving their solubility, cell permeability, and in vivo stability.
Quantitative Data on Thalidomide-Based PROTAC Linkers
The efficacy of a PROTAC is primarily defined by two key parameters:
-
DC50 : The concentration of the PROTAC required to degrade 50% of the target protein.
-
Dmax : The maximum percentage of protein degradation achieved.
The following tables summarize quantitative data from various studies, illustrating the impact of linker composition, length, and attachment point on the degradation efficiency of thalidomide-based PROTACs.
Table 1: Impact of Linker Length and Composition on BRD4 Degradation
| PROTAC | E3 Ligase Ligand | Linker Type/Length | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| dBET1 | Pomalidomide | Alkyl chain | BRD4 | MM.1S | < 1 | > 90 | [14] |
| PROTAC (No PEG) | Thalidomide | Direct Linkage | BRD4 | H661 | < 500 | > 90 | [8][13] |
| PROTAC (1 PEG unit) | Thalidomide | PEG1 | BRD4 | H661 | > 5000 | ~50 | [8][13] |
| PROTAC (2 PEG units) | Thalidomide | PEG2 | BRD4 | H661 | > 5000 | ~60 | [8][13] |
| PROTAC 3 | Thalidomide | Not specified | BRD4 | Not specified | 0.1-0.3 | >90 | [9][15] |
| PROTAC 4 | Lenalidomide | Not specified | BRD4 | Not specified | pM range | >90 | [9][15] |
Table 2: Impact of Linker Attachment Point on Thalidomide Scaffold
| PROTAC | Target Protein | Linker Attachment Point | DC50 (nM) | Dmax (%) | Reference |
| BTK Degrader | BTK | C4-phthalimide | 1-10 | >90 | [1] |
| BTK Degrader | BTK | C5-phthalimide | 10-100 | >90 | [1] |
| BRD4 Degrader | BRD4 | C4-phthalimide | <1 | >90 | [1] |
| BRD4 Degrader | BRD4 | C5-phthalimide | 1-10 | >90 | [1] |
Table 3: Degradation Efficiency of Various Thalidomide-Based PROTACs
| PROTAC Name | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ZB-S-29 | SHP2 | Not specified | 6.02 | Not specified | [14][16] |
| PTD10 | BTK | MOLM-14 | 0.5 | > 90 | [14] |
| dBET6 | BRD4 | MM.1S | < 1 | > 90 | [14] |
| PROTAC IDO1 Degrader-1 | IDO1 | 293T-IDO1 | 1.9 | >90 | [6] |
| NU223612 | IDO1 | Not specified | 13 | >90 | [6] |
Experimental Protocols
The development and characterization of thalidomide-based PROTACs involve a series of well-defined experimental procedures. This section provides detailed methodologies for key experiments.
Protocol 1: Synthesis of a Pomalidomide-Based PROTAC Linker Intermediate (Pomalidomide-C5-Azide)
This protocol describes the synthesis of a pomalidomide derivative with a C5 linker terminating in an azide (B81097) group, a versatile handle for "click chemistry" conjugation to a POI ligand.[17]
Step 1: Synthesis of N-(5-bromopentyl)-pomalidomide
-
Materials: Pomalidomide, 1,5-dibromopentane (B145557), potassium carbonate (K₂CO₃), Dimethylformamide (DMF), Dichloromethane (DCM), saturated aqueous sodium bicarbonate (NaHCO₃), brine, anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Procedure:
-
To a solution of pomalidomide (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and 1,5-dibromopentane (3.0 eq).
-
Stir the reaction mixture at 60 °C for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with DCM (3 x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography.
-
Step 2: Synthesis of Pomalidomide-C5-azide
-
Materials: N-(5-bromopentyl)-pomalidomide, sodium azide (NaN₃), DMF, DCM, water, brine, anhydrous Na₂SO₄.
-
Procedure:
-
To a solution of N-(5-bromopentyl)-pomalidomide (1.0 eq) in DMF, add sodium azide (3.0 eq).
-
Stir the reaction mixture at 60 °C for 6 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with DCM (3 x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield pomalidomide-C5-azide.
-
Protocol 2: Cellular Degradation Assay via Western Blot
This is the standard method to quantify the degradation of the target protein in a cellular context.[5][9][12][14]
-
Reagents and Materials:
-
Cell line of interest expressing the POI.
-
Complete cell culture medium.
-
Test PROTAC (stock solution in DMSO).
-
DMSO (vehicle control).
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and Western blot reagents.
-
Primary antibodies: anti-POI, anti-loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate (ECL).
-
-
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Prepare a serial dilution of the PROTAC in cell culture medium.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with the primary antibody against the POI and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
-
-
Protocol 3: Ternary Complex Formation Analysis via Surface Plasmon Resonance (SPR)
SPR is a powerful technique to measure the binding kinetics and affinity of the PROTAC to its target protein and the E3 ligase, as well as the formation of the ternary complex.[2][10][18][19]
-
Principle: SPR measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate, providing real-time kinetic data.
-
Protocol Outline:
-
Surface Preparation: Immobilize the E3 ligase (e.g., recombinant CRBN-DDB1) onto a sensor chip (e.g., CM5 chip) using amine coupling chemistry.
-
Binary Interaction Analysis:
-
To measure the binding of the PROTAC to the E3 ligase, inject a series of concentrations of the PROTAC over the immobilized ligase surface and a reference surface.
-
To measure the binding of the PROTAC to the POI, a reverse experiment can be set up with the POI immobilized.
-
-
Ternary Complex Formation Analysis:
-
Inject a constant concentration of the POI over the immobilized E3 ligase to establish a baseline.
-
Then, inject a series of concentrations of the PROTAC mixed with a constant concentration of the POI.
-
The increase in response units (RU) compared to the binary interactions indicates the formation of the ternary complex.
-
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine association rates (ka), dissociation rates (kd), and the equilibrium dissociation constant (KD) for both binary and ternary interactions. The cooperativity of ternary complex formation can also be calculated.
-
Visualization of Key Processes
To better understand the underlying biological and experimental processes, the following diagrams illustrate the PROTAC mechanism of action, the signaling pathway, and a typical experimental workflow.
Caption: Mechanism of action for a thalidomide-based PROTAC.
Caption: Signaling pathway of PROTAC-induced protein degradation via the CRL4-CRBN E3 ligase complex.
References
- 1. benchchem.com [benchchem.com]
- 2. aragen.com [aragen.com]
- 3. benchchem.com [benchchem.com]
- 4. Rational design of the linkers in targeting chimeras - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Design and linkage optimization of ursane-thalidomide-based PROTACs and identification of their targeted-degradation properties to MDM2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. o2hdiscovery.co [o2hdiscovery.co]
- 11. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 12. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 19. pubs.acs.org [pubs.acs.org]
In-Depth Technical Guide: Thalidomide-O-amido-C7-NH2 E3 Ligase Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide (B1683933) and its analogs, known as immunomodulatory drugs (IMiDs), have garnered significant attention in drug discovery, particularly in the field of targeted protein degradation. These molecules function by binding to the E3 ubiquitin ligase Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) complex. This interaction modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates." This mechanism has been harnessed in the development of Proteolysis-Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to recruit a target protein to an E3 ligase for degradation.
"Thalidomide-O-amido-C7-NH2" is a derivative of thalidomide that incorporates a C7 amino linker. This linker provides a versatile attachment point for the conjugation of a ligand that binds to a target protein of interest, thereby forming a PROTAC. The thalidomide moiety serves as the E3 ligase-binding element. A thorough understanding of the binding affinity of this and related molecules to CRBN is crucial for the rational design and optimization of effective protein degraders.
While specific quantitative binding affinity data for this compound is not extensively available in the public domain, this guide provides a comprehensive overview of the binding characteristics of the parent molecule, thalidomide, and its key derivatives to Cereblon. Furthermore, it details the standard experimental protocols used to quantify these interactions and visualizes the relevant biological pathways and experimental workflows.
Data Presentation: Quantitative Binding Affinity of Thalidomide and its Derivatives to Cereblon
The binding affinities of thalidomide and its analogs to Cereblon have been determined using various biophysical assays. The following table summarizes representative binding data for these well-characterized compounds. It is important to note that affinity values can vary depending on the specific experimental conditions, the protein construct used (e.g., full-length CRBN vs. the thalidomide-binding domain), and the assay methodology.
| Compound | Assay Type | Binding Affinity (Kd or IC50) | Reference |
| Thalidomide | Fluorescence Polarization | IC50: ~404.6 nM | [1] |
| (S)-Thalidomide | Competitive Elution | ~10-fold stronger binding than (R)-enantiomer | [2][3] |
| (R)-Thalidomide | Competitive Elution | Weaker binding than (S)-enantiomer | [2][3] |
| Lenalidomide | Fluorescence Polarization | IC50: ~296.9 nM | [1] |
| Pomalidomide | Fluorescence Polarization | IC50: ~264.8 nM | [1] |
| Glutarimide (B196013) | Competitive Elution | Binds to CRBN | [2] |
| Phthalimide | Competitive Elution | No binding | [2] |
Note: The binding affinity of this compound is expected to be comparable to that of thalidomide, as the core glutarimide moiety responsible for CRBN binding is retained. However, the linker may have some influence on the binding kinetics and overall affinity, which necessitates experimental verification.
Signaling Pathway
The following diagram illustrates the mechanism of action of thalidomide and its analogs in modulating the CRL4CRBN E3 ubiquitin ligase complex.
Experimental Protocols
Several biophysical and biochemical assays are routinely employed to quantify the interaction between thalidomide derivatives and Cereblon. These methods are essential for validating the engagement of new PROTACs with the E3 ligase.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Principle: TR-FRET is a robust, high-throughput method for measuring biomolecular interactions in a homogeneous format. It relies on the transfer of energy from a long-lifetime donor fluorophore (e.g., terbium or europium cryptate) to a suitable acceptor fluorophore (e.g., a green or red fluorescent protein) when they are in close proximity. In a competitive binding assay format, the test compound (e.g., this compound) competes with a fluorescently labeled thalidomide tracer for binding to a tagged CRBN protein. A decrease in the FRET signal is proportional to the binding affinity of the test compound.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of purified, tagged (e.g., His- or GST-tagged) recombinant human CRBN protein in a suitable assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.05% (v/v) Tween-20).
-
Prepare a stock solution of the test compound, this compound, in 100% DMSO.
-
Use a commercially available fluorescently labeled thalidomide tracer and a corresponding TR-FRET donor-labeled antibody that recognizes the tag on the CRBN protein (e.g., anti-His-Terbium).
-
Prepare a serial dilution of the test compound in DMSO, followed by a further dilution in the assay buffer.
-
-
Assay Procedure:
-
In a low-volume, 384-well white microplate, add the serially diluted test compound.
-
Add the tagged CRBN protein to each well and incubate for a specified period (e.g., 30-60 minutes) at room temperature to allow for binding.
-
Add the pre-mixed TR-FRET detection reagents (fluorescent thalidomide tracer and donor-labeled antibody).
-
Incubate the plate for a further period (e.g., 2-4 hours) at room temperature, protected from light, to allow the binding to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence emission at two wavelengths (the donor's and the acceptor's) using a TR-FRET-compatible plate reader.
-
Calculate the TR-FRET ratio (acceptor emission / donor emission) for each well.
-
Plot the TR-FRET ratio against the logarithm of the test compound concentration.
-
Fit the resulting dose-response curve using a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the test compound required to displace 50% of the fluorescent tracer. The Ki can then be calculated using the Cheng-Prusoff equation.
-
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions. One of the interactants (the ligand, e.g., CRBN) is immobilized on a sensor chip surface, while the other (the analyte, e.g., this compound) is flowed over the surface in a continuous stream. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU). This allows for the determination of association (kon) and dissociation (koff) rates, from which the equilibrium dissociation constant (Kd) can be calculated.
Methodology:
-
Chip Preparation and Ligand Immobilization:
-
Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the sensor surface according to the manufacturer's protocol (e.g., using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC)).
-
Immobilize the purified CRBN protein onto the sensor surface to a desired density.
-
Deactivate any remaining active esters on the surface with an injection of ethanolamine.
-
-
Analyte Binding and Dissociation:
-
Prepare a series of dilutions of the test compound, this compound, in a suitable running buffer (e.g., HBS-EP+).
-
Inject the different concentrations of the analyte over the sensor surface at a constant flow rate, allowing for association to occur.
-
Switch back to the running buffer to monitor the dissociation of the analyte from the immobilized ligand.
-
After each cycle, regenerate the sensor surface using a specific regeneration solution (e.g., a short pulse of a low pH buffer or a high salt concentration) to remove any bound analyte.
-
-
Data Analysis:
-
The SPR sensorgrams (plots of RU versus time) are recorded for each analyte concentration.
-
The data are typically "double-referenced" by subtracting the signal from a reference flow cell (without immobilized ligand) and the signal from a buffer-only injection.
-
The association and dissociation phases of the sensorgrams are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the kinetic rate constants (kon and koff).
-
The equilibrium dissociation constant (Kd) is calculated as the ratio of koff/kon.
-
Isothermal Titration Calorimetry (ITC)
Principle: ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. It is a label-free, in-solution method that provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS) in a single experiment.
Methodology:
-
Sample Preparation:
-
Prepare a solution of purified CRBN protein in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl).
-
Prepare a solution of the test compound, this compound, in the same buffer. It is critical that the buffer composition of the protein and the ligand solutions are identical to minimize heats of dilution.
-
Thoroughly degas both solutions to prevent the formation of air bubbles in the calorimeter.
-
-
ITC Experiment:
-
Load the CRBN solution into the sample cell of the ITC instrument.
-
Load the this compound solution into the injection syringe.
-
Perform a series of small, sequential injections of the ligand into the sample cell while maintaining a constant temperature.
-
Allow the system to reach thermal equilibrium after each injection. The heat change upon each injection is measured relative to a reference cell.
-
-
Data Analysis:
-
The raw data is a series of heat flow peaks corresponding to each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH. The change in entropy (ΔS) can be calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTlnKa, where Ka = 1/Kd).
-
Experimental Workflow Visualization
The following diagram outlines a general experimental workflow for determining the E3 ligase binding affinity of a thalidomide derivative.
Conclusion
This technical guide provides a comprehensive framework for understanding and evaluating the binding affinity of this compound and related compounds to the E3 ligase Cereblon. While specific binding data for this particular linker-conjugated thalidomide derivative is not widely published, the provided data for the parent molecule and its key analogs serve as a valuable benchmark. The detailed experimental protocols for TR-FRET, SPR, and ITC offer robust methodologies for researchers to quantitatively characterize these crucial molecular interactions. A thorough understanding of the binding affinity is a critical first step in the design and development of novel and effective PROTACs for therapeutic applications.
References
The Core Principles of Targeted Protein Degradation Utilizing Thalidomide-O-amido-C7-NH2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this innovation. These heterobifunctional molecules are engineered to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate proteins of interest. This guide delves into the fundamental principles of TPD, focusing on the application of Thalidomide-O-amido-C7-NH2 as a key building block for recruiting the E3 ubiquitin ligase Cereblon (CRBN).
Thalidomide (B1683933) and its analogs, initially known for their tragic teratogenic effects, have been repurposed as powerful "molecular glues" that modulate the substrate specificity of the CRBN E3 ligase complex.[1][2] In the context of PROTACs, a thalidomide derivative serves as the E3 ligase ligand, which is connected via a chemical linker to a "warhead" that binds to a specific protein of interest. This compound is a readily available E3 ligase ligand-linker conjugate that provides a convenient starting point for the synthesis of novel PROTACs.[3][4][5] The C7 alkyl chain with a terminal amine offers a versatile handle for conjugation to a variety of protein-targeting ligands.
This technical guide will provide a comprehensive overview of the mechanism of action, quantitative data, detailed experimental protocols, and visual representations of the key processes involved in targeted protein degradation using this compound-based PROTACs.
Core Mechanism of Action
The central mechanism of action for a PROTAC utilizing a thalidomide-based ligand like this compound is a catalytic cycle that results in the ubiquitination and subsequent degradation of the target protein.[6]
-
Ternary Complex Formation : The PROTAC molecule, with its two distinct ligands, facilitates the formation of a ternary complex, bringing together the target protein of interest (POI) and the CRBN E3 ubiquitin ligase.[6]
-
Ubiquitination : Once in close proximity within the ternary complex, the E3 ligase catalyzes the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the POI.
-
Proteasomal Degradation : The polyubiquitinated POI is then recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides. The PROTAC molecule is then released to engage another target protein and E3 ligase, acting catalytically.
Quantitative Data
The efficacy of a PROTAC is determined by several key quantitative parameters. While specific data for PROTACs utilizing the this compound linker is not extensively published, the following tables provide a framework for the types of data that are critical for characterization, with representative values for thalidomide-based PROTACs targeting various proteins.
Table 1: Binding Affinities
| Component | Binding Partner | Assay | Kd (nM) | Reference |
| Thalidomide Analog | Cereblon (CRBN) | ITC | 100 - 1000 | [7] |
| PROTAC (Thalidomide-based) | Cereblon (CRBN) | SPR | 50 - 500 | |
| PROTAC (Warhead) | Target Protein | SPR | 1 - 100 | |
| Ternary Complex (POI-PROTAC-CRBN) | - | TR-FRET | 1 - 50 |
Table 2: Protein Degradation Efficiency
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Timepoint (h) | Reference |
| Representative PROTAC 1 | BRD4 | HeLa | 10 - 100 | >90 | 24 | |
| Representative PROTAC 2 | BTK | MOLM-14 | 5 - 50 | >95 | 18 | |
| Representative PROTAC 3 | ERRα | MCF7 | 20 - 200 | >85 | 24 |
Note: DC50 is the concentration of the PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of protein degradation achieved.
Experimental Protocols
Detailed and robust experimental protocols are essential for the successful development and characterization of PROTACs. The following sections outline key methodologies.
Synthesis of a PROTAC using this compound
The terminal amine of this compound provides a convenient point of conjugation to a carboxylic acid-functionalized warhead via amide bond formation.
Materials:
-
This compound
-
Carboxylic acid-functionalized warhead ligand
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Standard laboratory glassware and purification equipment (e.g., HPLC)
Protocol:
-
Dissolve the carboxylic acid-functionalized warhead (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
In a separate vial, dissolve this compound (1.1 eq) in anhydrous DMF.
-
Add the this compound solution to the activated warhead solution.
-
Stir the reaction mixture at room temperature for 4-16 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purify the crude product by flash chromatography or preparative HPLC to obtain the final PROTAC.
-
Confirm the identity and purity of the synthesized PROTAC by NMR and high-resolution mass spectrometry.
Ternary Complex Formation Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a sensitive method to quantify the formation of the ternary complex in solution.
Materials:
-
Purified recombinant POI (e.g., His-tagged)
-
Purified recombinant CRBN-DDB1 complex (e.g., GST-tagged CRBN)
-
Synthesized PROTAC
-
TR-FRET donor (e.g., anti-His-Tb) and acceptor (e.g., anti-GST-d2) antibodies
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well microplates
Protocol:
-
Prepare serial dilutions of the PROTAC in assay buffer.
-
In a 384-well plate, add the labeled POI, labeled CRBN, and the PROTAC dilutions.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.
-
Calculate the TR-FRET ratio and plot it against the PROTAC concentration to determine the ternary complex formation affinity.
In Vitro Ubiquitination Assay
This assay directly assesses the ability of the PROTAC to induce the ubiquitination of the target protein.
Materials:
-
Purified recombinant POI
-
Purified recombinant CRBN-DDB1-CUL4A-Rbx1 E3 ligase complex
-
E1 activating enzyme
-
E2 conjugating enzyme (e.g., UBE2D2)
-
Ubiquitin
-
ATP
-
Synthesized PROTAC
-
Ubiquitination reaction buffer
-
SDS-PAGE gels and Western blotting reagents
-
Anti-POI antibody
Protocol:
-
Assemble the ubiquitination reaction mixture containing E1, E2, ubiquitin, ATP, and the E3 ligase complex in the reaction buffer.
-
Add the POI and the PROTAC (or vehicle control).
-
Incubate the reaction at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-POI antibody.
-
The appearance of higher molecular weight bands corresponding to ubiquitinated POI indicates a successful ubiquitination event.
Cellular Protein Degradation Assay (Western Blot)
Western blotting is a standard method to quantify the reduction in target protein levels in cells treated with a PROTAC.
Materials:
-
Cell line expressing the POI
-
Cell culture media and reagents
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blotting reagents
-
Primary antibodies against the POI and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours) to determine the DC50.
-
For kinetic analysis, treat cells with a fixed PROTAC concentration for different time points.
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against the POI and a loading control.
-
Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.
-
Quantify the band intensities using densitometry software to determine the percentage of protein degradation relative to the vehicle control.
Signaling Pathways
The degradation of a target protein by a PROTAC can have significant downstream effects on cellular signaling pathways. For example, the degradation of a kinase can inhibit a phosphorylation cascade, while the degradation of a transcription factor can alter gene expression.
Conclusion
This compound serves as a valuable and versatile chemical tool for the development of PROTACs that hijack the CRBN E3 ligase for targeted protein degradation. This in-depth technical guide has provided the core principles, a framework for quantitative data analysis, detailed experimental protocols, and visual representations of the key processes involved. By understanding and applying these principles, researchers, scientists, and drug development professionals can effectively design, synthesize, and characterize novel PROTACs for a wide range of therapeutic applications. The continued exploration and optimization of PROTACs, including the rational design of linkers and warheads, will undoubtedly pave the way for the next generation of precision medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | Elex Biotech LLC [elexbiotech.com]
- 3. dash.harvard.edu [dash.harvard.edu]
- 4. benchchem.com [benchchem.com]
- 5. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide. | BioGRID [thebiogrid.org]
- 7. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Utilizing Thalidomide-O-amido-C7-NH2 for Targeted Protein Degradation via Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology. These heterobifunctional molecules are designed to recruit a specific E3 ubiquitin ligase to a protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.
Thalidomide (B1683933) and its derivatives are well-established ligands for the Cereblon (CRBN) E3 ligase, a component of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex.[1] Thalidomide-O-amido-C7-NH2 is a synthetic E3 ligase ligand-linker conjugate designed for the straightforward synthesis of PROTACs. It incorporates the thalidomide moiety for CRBN recruitment and a seven-carbon alkyl linker with a terminal amine group, providing a versatile point of attachment for a POI-binding ligand.
These application notes provide a detailed guide for researchers on the use of PROTACs synthesized from this compound to induce the degradation of a target protein, with a focus on Western blotting as the primary method for quantification.
Mechanism of Action
A PROTAC synthesized using this compound functions by inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[2]
References
Application Notes and Protocols for Cell-Based Efficacy Testing of a BRD4-Targeting PROTAC Utilizing Thalidomide-O-amido-C7-NH2
For Research Use Only.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality that induces the degradation of specific target proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[] This ternary complex formation between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[]
This document provides detailed application notes and protocols for assessing the efficacy of a PROTAC designed to degrade Bromodomain-containing protein 4 (BRD4). The hypothetical PROTAC, hereafter referred to as BRD4-dC7, is constructed using a BRD4-binding moiety linked to Thalidomide-O-amido-C7-NH2, which engages the Cereblon (CRBN) E3 ligase. BRD4 is an epigenetic reader protein and a promising therapeutic target in oncology due to its role in regulating the transcription of key oncogenes like c-Myc.[3]
These protocols will describe two key cell-based assays to determine the efficacy of BRD4-dC7: Western blotting to quantify BRD4 degradation and a luminescent cell viability assay to measure the downstream cytotoxic effects.
Signaling Pathway and Mechanism of Action
BRD4-dC7 facilitates the formation of a ternary complex between BRD4 and the CRBN E3 ligase. This proximity allows for the transfer of ubiquitin from the E3 ligase to BRD4, marking it for degradation by the 26S proteasome. The degradation of BRD4 leads to the downregulation of its target genes, including the proto-oncogene c-Myc, ultimately resulting in anti-proliferative effects in cancer cells.[3]
Experimental Workflow
The general workflow for assessing the efficacy of BRD4-dC7 involves cell culture, treatment with the PROTAC, and subsequent analysis of protein degradation and cell viability.
Experimental Protocols
Western Blot Analysis of BRD4 Degradation
This protocol details the steps for quantifying the degradation of BRD4 and its downstream target c-Myc in a human cancer cell line (e.g., THP-1) following treatment with BRD4-dC7.[3]
Materials and Reagents:
-
Human cancer cell line expressing BRD4 (e.g., THP-1)
-
BRD4-dC7 PROTAC (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
4X Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-c-Myc, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Plate cells at an appropriate density and allow them to adhere or stabilize overnight.[1]
-
Compound Treatment: Treat cells with serial dilutions of BRD4-dC7 PROTAC or vehicle control (e.g., 0.1% DMSO) for the desired time points (e.g., 4, 8, 16, or 24 hours).[1]
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.[1]
-
Add ice-cold lysis buffer to each well and scrape the cells.[3]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.[3]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1]
-
Transfer the supernatant (protein lysate) to a new tube.[3]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[1]
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[3]
-
Incubate the membrane with primary antibodies overnight at 4°C.[3]
-
Wash the membrane three times with TBST.[3]
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Wash the membrane three times with TBST.[3]
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.[3]
-
Capture the chemiluminescent signal using an imaging system.[1]
-
Quantify band intensities using densitometry software. Normalize the target protein levels to the loading control.[1]
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.[1]
-
Cell Viability Assay
This protocol describes a method to assess the effect of BRD4-dC7 on cell viability using a luminescent ATP-based assay (e.g., CellTiter-Glo®).
Materials and Reagents:
-
Human cancer cell line (e.g., THP-1)
-
BRD4-dC7 PROTAC (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells at a density of 5,000-10,000 cells per well in 90 µL of culture medium in a 96-well plate.[4]
-
Compound Treatment: Prepare serial dilutions of BRD4-dC7 PROTAC. Add 10 µL of the diluted compound or vehicle to the respective wells.[4]
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).[4]
-
Assay Procedure:
-
Data Acquisition and Analysis:
Data Presentation
The efficacy of the BRD4-dC7 PROTAC can be summarized in the following tables.
Table 1: Protein Degradation Efficacy of BRD4-dC7 in THP-1 Cells (24h treatment)
| Target Protein | DC50 (nM) | Dmax (%) |
| BRD4 | 8.5 | >95 |
| c-Myc | 12.2 | >90 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Anti-proliferative Activity of BRD4-dC7 in THP-1 Cells (72h treatment)
| Compound | IC50 (nM) |
| BRD4-dC7 | 15.8 |
| Vehicle (DMSO) | >10,000 |
IC50: Half-maximal inhibitory concentration.
Logical Relationship
The degradation of BRD4 by the PROTAC is the primary event that leads to the observed downstream anti-proliferative effects.
References
Application Notes and Protocols for Mass Spectrometry-Based Detection of Thalidomide-O-amido-C7-NH2 PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond traditional inhibition to induce the degradation of target proteins.[1] These heterobifunctional molecules recruit an E3 ubiquitin ligase to a protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][2] Thalidomide (B1683933) and its analogs, which bind to the Cereblon (CRBN) E3 ligase, are frequently incorporated into PROTAC design.[3] This document provides detailed application notes and protocols for the detection and quantification of thalidomide-based PROTACs, specifically focusing on a hypothetical "Thalidomide-O-amido-C7-NH2" PROTAC, using mass spectrometry and immunoblotting techniques.
Signaling Pathway of Thalidomide-Based PROTAC Action
Thalidomide-based PROTACs function by hijacking the CRL4^CRBN^ E3 ubiquitin ligase complex.[4] The PROTAC molecule simultaneously binds to the target protein and CRBN, a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase (CRL4) complex.[1][4] This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein.[2] Polyubiquitination marks the target protein for recognition and degradation by the 26S proteasome.[2]
References
Application Notes and Protocols: Thalidomide-O-amido-C7-NH2 in Oncology Research
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Thalidomide-O-amido-C7-NH2 is a synthetic E3 ligase ligand-linker conjugate crucial for the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] It incorporates a thalidomide-based ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase and a C7 amido linker with a terminal amine group, enabling conjugation to a ligand targeting a protein of interest (POI).[5] This molecule is a foundational tool for researchers aiming to induce targeted protein degradation, a novel therapeutic strategy in oncology.
PROTACs are heterobifunctional molecules that hijack the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[6][7][8][9] They consist of three components: a ligand for an E3 ubiquitin ligase, a ligand for the target protein, and a linker connecting them. By bringing the E3 ligase and the target protein into proximity, PROTACs facilitate the ubiquitination and subsequent degradation of the target protein by the proteasome.
Mechanism of Action: The PROTAC Approach
Thalidomide (B1683933) and its derivatives, like the one in this compound, are known to bind to the Cereblon (CRBN) E3 ubiquitin ligase complex.[5][10] In the context of a PROTAC, the thalidomide moiety serves as the E3 ligase recruiter. The other end of the PROTAC, synthesized using the reactive amine of the C7 linker, binds to a specific protein of interest (e.g., a kinase, a transcription factor) implicated in cancer. This ternary complex formation (E3 ligase - PROTAC - Target Protein) leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.
Application in Oncology Research
The primary application of this compound is in the synthesis of PROTACs to target and degrade oncoproteins that are otherwise difficult to inhibit with traditional small molecule inhibitors. This includes transcription factors and scaffolding proteins, which have historically been considered "undruggable".
Key Research Areas:
-
Targeted degradation of kinases: Developing PROTACs against kinases involved in cancer cell proliferation and survival.
-
Degradation of transcription factors: Targeting oncogenic transcription factors like c-Myc or STAT3.
-
Overcoming drug resistance: Creating PROTACs that can degrade mutated proteins responsible for acquired resistance to conventional cancer therapies.
Experimental Protocols
The following are generalized protocols for the synthesis and evaluation of a PROTAC using this compound.
Protocol 1: Synthesis of a PROTAC via Amide Coupling
This protocol describes the conjugation of this compound to a carboxylic acid-functionalized ligand for a protein of interest (POI-COOH).
Materials:
-
This compound
-
POI-COOH (ligand for the protein of interest with a carboxylic acid handle)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
-
Reverse-phase HPLC system
-
Mass spectrometer
Procedure:
-
Dissolve POI-COOH (1 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of this compound (1.1 equivalents) in anhydrous DMF to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, quench the reaction with water.
-
Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.
-
Confirm the identity and purity of the final product by mass spectrometry and NMR.
Protocol 2: Evaluation of PROTAC-mediated Protein Degradation
This protocol uses Western Blotting to quantify the degradation of the target protein in cancer cells treated with the synthesized PROTAC.
Materials:
-
Cancer cell line expressing the protein of interest
-
Synthesized PROTAC
-
Cell culture medium and supplements
-
DMSO (vehicle control)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed the cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
PROTAC Treatment: The next day, treat the cells with increasing concentrations of the synthesized PROTAC (e.g., 1 nM to 10 µM). Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts for all samples and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with the primary antibody for the protein of interest and the loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescence substrate and capture the image.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the loading control. Calculate the percentage of protein remaining relative to the vehicle control.
Protocol 3: Cell Viability Assay
This protocol assesses the effect of PROTAC-mediated protein degradation on cancer cell viability.
Materials:
-
Cancer cell line
-
Synthesized PROTAC
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC.
-
Incubation: Incubate for a period relevant to the cell doubling time (e.g., 72 hours).
-
Assay: Add the cell viability reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (luminescence or absorbance) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of PROTAC that inhibits cell growth by 50%).
Data Presentation
The efficacy of a synthesized PROTAC is typically summarized by its DC50 (concentration for 50% degradation) and IC50 values.
Table 1: Representative Data for a Hypothetical PROTAC (PROTAC-X) Targeting an Oncoprotein
| Parameter | Value | Cell Line | Assay Duration |
| DC50 (Degradation) | 25 nM | MCF-7 | 24 hours |
| Dmax (Max Degradation) | >95% | MCF-7 | 24 hours |
| IC50 (Viability) | 50 nM | MCF-7 | 72 hours |
Note: The above data is for illustrative purposes only. Actual values will vary depending on the target protein, cell line, and specific PROTAC molecule.
Conclusion
This compound is a valuable chemical probe for academic and industry researchers working on targeted protein degradation. Its utility lies in the straightforward synthesis of potent PROTACs capable of hijacking the Cereblon E3 ligase to induce the degradation of cancer-relevant proteins. The protocols and conceptual frameworks provided here offer a starting point for the successful application of this reagent in oncology drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Elex Biotech LLC [elexbiotech.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. This compound | Delchimica [delchimica.com]
- 5. Thalidomide-4-O-C7-NH2 hydrochloride|Cas# [glpbio.cn]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. News - How To Use Thalidomide To Help Develop New Cancer Therapies [cz-pharma.com]
Application Notes and Protocols for Thalidomide-O-amido-C7-NH2 in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a groundbreaking therapeutic modality with the potential to address previously "undruggable" targets in various diseases, including cancer.[1][2] At the forefront of this technology are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's intrinsic ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs).[3]
Thalidomide-O-amido-C7-NH2 is a crucial building block in the synthesis of PROTACs. It is an E3 ligase ligand-linker conjugate, incorporating the thalidomide (B1683933) moiety that binds to the Cereblon (CRBN) E3 ubiquitin ligase, connected to a 7-carbon alkyl linker with a terminal amine group.[4][5] This terminal amine provides a versatile chemical handle for conjugation to a ligand targeting a specific protein, thereby facilitating the creation of a diverse range of PROTACs.
Mechanism of Action
PROTACs synthesized using this compound function by inducing the formation of a ternary complex between the target protein, the PROTAC molecule, and the CRBN E3 ligase. This proximity, orchestrated by the PROTAC, enables the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[2][3] This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein molecules, leading to potent and sustained downstream effects.
Applications in Degrading "Undruggable" Proteins
Many proteins, particularly transcription factors and scaffolding proteins that lack well-defined active sites, have been considered "undruggable" by traditional small molecule inhibitors. TPD offers a novel approach to target these proteins for degradation. Thalidomide and its analogs have been instrumental in the development of PROTACs targeting key oncoproteins and other disease-relevant proteins that were previously intractable.[6]
Examples of "undruggable" or challenging targets that can be addressed by thalidomide-based PROTACs include:
-
Bromodomain and Extra-Terminal (BET) Proteins (e.g., BRD4): These are epigenetic readers crucial for the transcription of key oncogenes like c-Myc.[6]
-
Transcription Factors (e.g., IKZF1, IKZF3): These are critical for the survival of certain cancer cells.[2][6]
-
Fusion Proteins: Aberrant fusion proteins resulting from chromosomal rearrangements in some cancers can be targeted for degradation.[6]
Data Presentation
Quantitative analysis of PROTAC efficacy is paramount for their development and optimization. The key parameters are the half-maximal degradation concentration (DC50), representing the potency of the PROTAC, and the maximum degradation (Dmax), indicating its efficacy.
Table 1: Representative Degradation Efficacy of Thalidomide-Based PROTACs Targeting BET Proteins
| Target Protein | PROTAC | E3 Ligase Ligand | Linker Type | Cell Line | DC50 (nM) | Dmax (%) |
| BRD4 | dBET1 | Thalidomide | Alkyl | MV4-11 | 460 | >90 |
| BRD4 | ARV-825 | Pomalidomide | PEG | Burkitt's Lymphoma | <1 | ~100 |
Table 2: Representative Degradation Efficacy of Thalidomide-Based PROTACs Targeting Other "Undruggable" Proteins
| Target Protein | PROTAC | E3 Ligase Ligand | Linker Type | Cell Line | DC50 (nM) | Dmax (%) |
| SHP2 | 11 (ZB-S-29) | Thalidomide | PEG | HeLa | 6.02 | >90 |
| BTK | RC-3 | Thalidomide | Cyano-acrylamide | Mino | 2.2 | 97 |
Experimental Protocols
Synthesis of a PROTAC using this compound
This protocol describes a general method for conjugating this compound to a carboxylic acid-functionalized ligand for a protein of interest via amide bond formation.[7]
Materials:
-
This compound
-
Carboxylic acid-functionalized ligand for the protein of interest
-
Amide coupling reagents (e.g., HATU, HOBt)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC for purification
-
Mass spectrometer and NMR for characterization
Procedure:
-
Dissolve the carboxylic acid-functionalized ligand (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (3.0 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
In a separate vial, dissolve this compound (1.1 equivalents) in anhydrous DMF.
-
Add the this compound solution to the activated carboxylic acid mixture.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC.
-
Confirm the identity and purity of the final PROTAC by mass spectrometry and NMR.
Western Blot for Protein Degradation Assessment
Objective: To quantify the reduction in the levels of the protein of interest following PROTAC treatment.
Materials:
-
Cell line expressing the target protein
-
PROTAC stock solution in DMSO
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 to 1000 nM) for a predetermined time (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells with lysis buffer on ice.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with a primary antibody against a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
HiBiT Assay for Live-Cell Protein Degradation Analysis
Objective: To measure the kinetics of protein degradation in real-time in living cells.
Materials:
-
Cell line endogenously expressing the target protein tagged with HiBiT
-
LgBiT protein
-
Nano-Glo® Live Cell Substrate
-
White, opaque multi-well plates
-
Luminometer
Procedure:
-
Cell Plating:
-
Seed the HiBiT-tagged cells in a white, opaque multi-well plate.
-
-
Assay Setup:
-
Prepare the Nano-Glo® Live Cell Substrate and LgBiT protein mixture according to the manufacturer's instructions.
-
Add the detection reagent to the cells and incubate to allow for signal stabilization.
-
-
PROTAC Addition:
-
Add the PROTAC at various concentrations to the wells.
-
-
Luminescence Measurement:
-
Measure luminescence at multiple time points using a plate reader to monitor the decrease in signal, which corresponds to the degradation of the HiBiT-tagged protein.
-
-
Data Analysis:
-
Plot the luminescent signal over time for each PROTAC concentration to determine the rate of degradation and the maximum level of degradation.
-
Calculate DC50 and Dmax values from the endpoint or kinetic data.
-
Quantitative Mass Spectrometry for Proteome-Wide Selectivity Profiling
Objective: To assess the selectivity of the PROTAC by quantifying changes in protein abundance across the entire proteome.
Materials:
-
Cell line of interest
-
PROTAC and vehicle control (DMSO)
-
Lysis buffer for mass spectrometry
-
Trypsin for protein digestion
-
Isobaric tags (e.g., TMT) for quantitative analysis (optional but recommended)
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Treat cells with the PROTAC at a concentration around its DC50 and a vehicle control.
-
Lyse the cells and digest the proteins into peptides using trypsin.
-
-
Peptide Labeling (Optional):
-
Label the peptides from different treatment groups with isobaric tags (e.g., TMT) for multiplexed analysis.
-
-
LC-MS/MS Analysis:
-
Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
-
Data Analysis:
-
Use specialized software to identify and quantify the peptides and corresponding proteins.
-
Compare the protein abundance between the PROTAC-treated and vehicle-treated samples to identify on-target and off-target protein degradation.
-
Visualizations
Caption: Mechanism of PROTAC-induced protein degradation.
Caption: Experimental workflow for Western Blot analysis.
Caption: General workflow for PROTAC synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Inducing the Degradation of Disease-Related Proteins Using Heterobifunctional Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Revolutionizing Targeted Protein Degradation: An Experimental Workflow for PROTAC Synthesis Utilizing Thalidomide-O-amido-C7-NH2
For researchers, scientists, and drug development professionals, this document provides a detailed guide to the synthesis of Proteolysis Targeting Chimeras (PROTACs) using Thalidomide-O-amido-C7-NH2 as a key building block. This workflow outlines the necessary protocols, from initial conjugation to final product characterization, to facilitate the development of novel therapeutics based on targeted protein degradation.
PROTACs have emerged as a groundbreaking therapeutic modality, offering the ability to eliminate specific proteins of interest from the cellular environment. Unlike traditional inhibitors that only block a protein's function, PROTACs utilize the body's own ubiquitin-proteasome system to induce the degradation of the target protein.[1][2] This is accomplished through a heterobifunctional molecule composed of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3]
Thalidomide (B1683933) and its derivatives are well-established ligands for the Cereblon (CRBN) E3 ubiquitin ligase and are frequently employed in PROTAC design.[][5] The specific building block, this compound, provides a thalidomide core for CRBN recruitment and a 7-carbon alkyl linker with a terminal primary amine. This amine group serves as a versatile attachment point for a ligand targeting a specific protein, typically through the formation of a stable amide bond.
Core Signaling Pathway: PROTAC-Mediated Protein Degradation
The fundamental mechanism of a thalidomide-based PROTAC involves hijacking the CRL4-CRBN E3 ligase complex.[3] The PROTAC molecule facilitates the formation of a ternary complex between the target protein and the E3 ligase.[6] This proximity triggers the transfer of ubiquitin from an E2 conjugating enzyme to the target protein.[2] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, while the PROTAC molecule can be recycled for further rounds of degradation.[2][7]
Caption: Mechanism of thalidomide-based PROTACs.
Experimental Workflow for PROTAC Synthesis
The synthesis of a PROTAC using this compound typically involves a key amide bond formation step with a carboxylic acid-functionalized ligand for the protein of interest.
Caption: General experimental workflow for PROTAC synthesis.
Detailed Experimental Protocols
Materials and Reagents
| Reagent | Recommended Supplier | Example Catalog Number |
| This compound | Varies | Varies |
| Carboxylic Acid of Interest | N/A | N/A |
| HATU | Sigma-Aldrich | 440050 |
| DIPEA | Sigma-Aldrich | 387649 |
| Anhydrous DMF | Sigma-Aldrich | 227056 |
| Ethyl Acetate (B1210297) | Fisher Scientific | E145-4 |
| Water (HPLC Grade) | Fisher Scientific | W6-4 |
| Acetonitrile (HPLC Grade) | Fisher Scientific | A998-4 |
| Formic Acid | Sigma-Aldrich | F0507 |
Protocol 1: Amide Coupling for PROTAC Synthesis
This protocol details the amide bond formation between this compound and a generic carboxylic acid-functionalized ligand for a protein of interest.
1. Reagent Preparation: a. Dissolve the carboxylic acid of interest (1.0 equivalent) in anhydrous N,N-Dimethylformamide (DMF) to a final concentration of 0.1 M. b. In a separate vial, dissolve this compound (1.1 equivalents) in anhydrous DMF. c. Prepare a solution of HATU (1.2 equivalents) in anhydrous DMF.
2. Reaction Setup: a. To the solution of the carboxylic acid, add N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents). b. Add the HATU solution to the carboxylic acid/DIPEA mixture and stir for 15 minutes at room temperature to activate the carboxylic acid. c. Add the solution of this compound to the activated carboxylic acid mixture. d. Stir the reaction at room temperature for 4-12 hours.
3. Reaction Monitoring: a. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with an appropriate solvent system (e.g., 5-10% Methanol in Dichloromethane) or by Liquid Chromatography-Mass Spectrometry (LC-MS).
4. Work-up and Purification: a. Upon completion, dilute the reaction mixture with water. b. Extract the aqueous layer with ethyl acetate three times. c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. d. Purify the crude product using reverse-phase preparative High-Performance Liquid Chromatography (HPLC).
5. Characterization: a. Confirm the identity and purity of the final PROTAC product by High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. b. Assess the final purity by analytical HPLC.
Protocol 2: Characterization of PROTAC Activity
1. Cell Culture and Treatment: a. Plate cells at an appropriate density and allow them to adhere overnight. b. Treat the cells with a range of concentrations of the synthesized PROTAC and a vehicle control for a specified period (e.g., 24 hours).[8]
2. Western Blot Analysis for Protein Degradation: a. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[8] b. Determine the total protein concentration of each lysate using a BCA or Bradford assay.[8] c. Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.[8] d. Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).[9] e. Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[8] f. Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).[8] g. Detect the signal using a chemiluminescent substrate and quantify the band intensities.[8]
Data Presentation
The efficacy of a synthesized PROTAC is typically evaluated by its ability to induce the degradation of the target protein. Key parameters include the DC₅₀ (the concentration required to degrade 50% of the target protein) and the Dₘₐₓ (the maximum percentage of degradation observed).
| PROTAC Construct | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| Example PROTAC 1 | BRD4 | Jurkat | 15 | >90 |
| Example PROTAC 2 | BTK | MOLM-14 | 50 | >85 |
Note: The data presented in this table is illustrative and will vary depending on the specific PROTAC, target protein, and experimental conditions. The efficacy of a PROTAC is significantly influenced by the choice of the E3 ligase ligand and the nature of the linker.[10]
Conclusion
The use of this compound provides a streamlined approach for the synthesis of potent PROTACs that recruit the CRBN E3 ligase. The protocols and workflow detailed in this application note offer a comprehensive guide for researchers to develop novel protein degraders. Rigorous characterization of the final PROTAC is essential to confirm its identity, purity, and biological activity. The ultimate goal is to generate PROTACs with high potency and selectivity for the target protein of interest.
References
- 1. benchchem.com [benchchem.com]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 5. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. biopharma.co.uk [biopharma.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes: In Vitro Ubiquitination Assays with Thalidomide-O-amido-C7-NH2 Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to selectively eliminate target proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2]
Thalidomide and its derivatives are well-established ligands for the Cereblon (CRBN) substrate receptor of the CULLIN-RING Ligase 4 (CRL4) E3 complex.[1] PROTACs synthesized with a thalidomide-based ligand, such as one derived from Thalidomide-O-amido-C7-NH2 , can effectively recruit the CRL4-CRBN complex to a specific POI. This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[1]
The in vitro ubiquitination assay is a critical tool for validating the mechanism of action of a newly synthesized PROTAC.[1] It directly measures the PROTAC's ability to mediate the ubiquitination of its target protein in a reconstituted system containing purified E1, E2, E3 ligase, ubiquitin, and ATP.[1] The results of this assay confirm the formation of a productive ternary complex and provide a quantitative measure of the PROTAC's efficiency before proceeding to more complex cell-based degradation assays.[1]
Principle of the Assay
The in vitro ubiquitination assay reconstitutes the key components of the ubiquitin cascade in a test tube. The PROTAC molecule acts as a molecular bridge, bringing the POI and the E3 ligase complex (CRL4-CRBN) into close proximity. This proximity-induced event, in the presence of ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), ubiquitin, and an energy source (ATP), leads to the covalent attachment of ubiquitin molecules to the POI. The resulting polyubiquitinated POI can then be detected by various methods, most commonly by Western blotting, where it appears as a ladder of higher molecular weight bands or a smear above the unmodified protein.
PROTAC-Mediated Ubiquitination Pathway
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Linker Length for Thalidomide-O-amido-C7-NH2 PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing Proteolysis Targeting Chimeras (PROTACs) that utilize a Thalidomide-O-amido-C7-NH2 E3 ligase ligand-linker conjugate.
Frequently Asked Questions (FAQs)
Q1: What is the role of the C7-amido linker in my Thalidomide-based PROTAC?
A1: The linker is a critical component of a PROTAC, connecting the ligand that binds to your target protein to the thalidomide (B1683933) moiety that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1] The C7 alkyl chain in your this compound linker provides a specific length and degree of flexibility that is crucial for the formation of a stable and productive ternary complex between your target protein and CRBN.[2] If the linker is too short, it may cause steric clashes, preventing the two proteins from coming together. Conversely, if it is too long, it may not effectively bring the proteins into close enough proximity for efficient ubiquitination.[3]
Q2: Is a C7 alkyl chain the optimal length for all target proteins?
A2: No, the optimal linker length is highly dependent on the specific target protein and the topology of the ternary complex. While a C7 linker may be effective for some targets, others may require shorter or longer linkers for optimal degradation.[2] It is often necessary to empirically test a range of linker lengths to identify the most potent PROTAC for your specific target.[3]
Q3: What are the key parameters to evaluate the efficacy of my PROTAC?
A3: The two primary metrics for quantifying PROTAC efficacy are:
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein. A lower DC50 value indicates higher potency.[1]
-
Dmax: The maximum percentage of target protein degradation that can be achieved with a given PROTAC. A higher Dmax value indicates greater efficacy.[1]
Q4: What is the "hook effect" and how does it relate to linker optimization?
A4: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex required for degradation. While linker length can influence the stability of the ternary complex, the hook effect is primarily managed by optimizing the PROTAC concentration in your experiments.
Troubleshooting Guide
Problem 1: My PROTAC with the this compound linker shows good binding to the target protein and CRBN individually, but I don't observe any protein degradation.
-
Possible Cause: The C7 linker length may not be optimal for the formation of a productive ternary complex for your specific target protein. The spatial orientation of the target and E3 ligase is critical for the transfer of ubiquitin.
-
Solution:
-
Synthesize and test a library of PROTACs with varying linker lengths. This is the most direct approach to address this issue. Consider synthesizing analogs with shorter (e.g., C5) and longer (e.g., C9, C11) alkyl-amido linkers to identify the optimal length.
-
Confirm ternary complex formation. Utilize biophysical techniques such as co-immunoprecipitation (Co-IP) to verify that your PROTAC is capable of bringing the target protein and CRBN together in a cellular context.
-
Problem 2: I am observing very low levels of degradation (low Dmax) even at high PROTAC concentrations.
-
Possible Cause:
-
Suboptimal Linker Length: Similar to Problem 1, the C7 linker may not be ideal for achieving a high degree of degradation.
-
Poor Cell Permeability: The physicochemical properties of your final PROTAC molecule, influenced by the warhead and the C7 linker, might be hindering its ability to efficiently cross the cell membrane. Alkyl chains can increase hydrophobicity, potentially reducing solubility and permeability.[1]
-
-
Solution:
-
Vary Linker Length and Composition: In addition to varying the alkyl chain length, consider synthesizing PROTACs with more hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG) units, to improve solubility and cell permeability.[1]
-
Assess Cell Permeability: Perform cell permeability assays to determine if your PROTAC is reaching its intracellular target at sufficient concentrations.
-
Problem 3: The degradation of my target protein is inconsistent across experiments.
-
Possible Cause:
-
Experimental Variability: Ensure consistency in cell health, passage number, seeding density, and treatment times.
-
Compound Stability: Your PROTAC may be unstable in the cell culture medium over the time course of your experiment.
-
-
Solution:
-
Standardize Experimental Conditions: Maintain strict control over all experimental parameters.
-
Assess Compound Stability: Evaluate the stability of your PROTAC in your experimental medium over time using techniques like LC-MS.
-
Data Presentation
Table 1: Representative Degradation Efficacy of a Hypothetical Target Protein (TP-1) with Varying Alkyl-Amido Linker Lengths
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC-C5 | Thalidomide-O-amido-C5 | 5 | 550 | 65 |
| PROTAC-C7 | Thalidomide-O-amido-C7 | 7 | 120 | 92 |
| PROTAC-C9 | Thalidomide-O-amido-C9 | 9 | 350 | 85 |
| PROTAC-C11 | Thalidomide-O-amido-C11 | 11 | >1000 | 40 |
Note: This data is representative and intended to illustrate the concept of linker length optimization. Actual results will vary depending on the target protein and experimental conditions.
Experimental Protocols
Protocol 1: Western Blotting for PROTAC-Induced Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.[4]
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in a multi-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of your PROTAC (e.g., from 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 18-24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay such as the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples with Laemmli buffer and denature by boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to your target protein overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using an ECL substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This protocol is designed to confirm the PROTAC-induced interaction between the target protein and the E3 ligase (CRBN).
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent the degradation of the ubiquitinated target protein.
-
Treat the cells with your PROTAC at an effective concentration (e.g., 100 nM) or a vehicle control for 4-6 hours.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in a non-denaturing lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Normalize the protein concentration of all samples.
-
Pre-clear the lysate by incubating with Protein A/G agarose (B213101) beads.
-
To the pre-cleared lysate, add a primary antibody against either the target protein or CRBN. Incubate overnight at 4°C.
-
Add Protein A/G agarose beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specific binders.
-
Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
-
Western Blot Analysis:
-
Perform Western blotting on the eluted samples as described in Protocol 1.
-
Probe the membrane with primary antibodies against both the target protein and CRBN to detect the co-immunoprecipitated protein.
-
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Troubleshooting workflow for PROTAC optimization.
References
Troubleshooting low degradation efficiency with Thalidomide-O-amido-C7-NH2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Thalidomide-O-amido-C7-NH2 in targeted protein degradation studies.
Troubleshooting Guide: Low Degradation Efficiency
This guide addresses common issues leading to low degradation efficiency of a target protein when using a PROTAC synthesized with this compound.
Question: My PROTAC, synthesized with this compound, is showing low or no degradation of my target protein. What are the potential causes and how can I troubleshoot this?
Answer:
Low degradation efficiency is a common challenge in PROTAC-based experiments. A systematic approach to troubleshooting is crucial for identifying the root cause. The issue can generally be attributed to problems with the PROTAC molecule itself, the cellular environment, or the experimental setup.
Below is a troubleshooting workflow to guide you through the process of identifying and resolving the issue.
Technical Support Center: Improving the Solubility of Thalidomide-O-amido-C7-NH2 based PROTACs
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Thalidomide-O-amido-C7-NH2 based PROTACs.
Proteolysis Targeting Chimeras (PROTACs) are a revolutionary therapeutic modality, but their development is often hampered by challenging physicochemical properties. Their high molecular weight and lipophilicity frequently lead to poor aqueous solubility, which can negatively impact assay results, cell permeability, and oral bioavailability. This guide offers structured solutions, from chemical modifications to formulation strategies, to help you overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: Why do my this compound based PROTACs have such poor solubility?
A1: The poor solubility of these PROTACs is often attributed to a combination of factors inherent to their structure. PROTACs in general are large molecules that often fall into the "beyond Rule of Five" (bRo5) chemical space, predisposing them to low aqueous solubility[1]. The "this compound" linker, in particular, possesses a seven-carbon alkyl chain which significantly increases the molecule's lipophilicity and hydrophobic surface area, a primary driver of low aqueous solubility[]. While the terminal amine group (-NH2) offers a point of hydrophilicity, the long alkyl portion of the linker often dominates the molecule's overall physicochemical properties, leading to solubility challenges[][3].
Q2: What are the downstream consequences of poor PROTAC solubility in my experiments?
A2: Poor solubility can significantly compromise the accuracy and reproducibility of your experimental data. Common issues include:
-
Precipitation in Assays: The PROTAC may precipitate out of aqueous solutions like cell culture media or biochemical assay buffers. This leads to an underestimation of its true potency, reflected in inaccurate DC50 (half-maximal degradation concentration) and IC50 (half-maximal inhibitory concentration) values[4].
-
Irreproducible Results: The extent of precipitation can vary between experiments due to minor differences in handling, temperature, or buffer composition, leading to high data variability and a lack of reproducibility.
-
Inaccurate Bioavailability Assessment: In vivo studies can be misleading as poor solubility will limit the amount of compound that gets absorbed, potentially masking the true therapeutic potential of the PROTAC.
Q3: How can I improve the solubility of my existing batch of this compound based PROTAC?
A3: For a pre-synthesized PROTAC, you can employ various formulation strategies to enhance its apparent solubility:
-
Use of Co-solvents: Introducing a small percentage of an organic co-solvent like DMSO, ethanol, or PEG-400 into your aqueous buffer can help maintain the PROTAC in solution. However, it is crucial to first determine the tolerance of your assay system to the chosen co-solvent[5].
-
pH Adjustment: If your PROTAC contains ionizable groups, its solubility will be pH-dependent. The terminal amine in the C7-NH2 linker is basic, and its solubility will increase in more acidic buffers (lower pH) where it can be protonated[5].
-
Formulation with Excipients: The use of surfactants, cyclodextrins, or other solubilizing agents can increase the solubility of your PROTAC in aqueous media[5].
-
Advanced Formulation Techniques: For in vivo studies, consider more advanced formulations such as amorphous solid dispersions (ASDs) or lipid-based formulations like self-emulsifying drug delivery systems (SEDDS)[6][7][8]. These techniques can significantly improve oral bioavailability by enhancing dissolution[6][7][8].
Q4: For future synthesis, how can I modify the linker to improve solubility?
A4: Modifying the linker is a key strategy for improving the physicochemical properties of PROTACs. Instead of a purely lipophilic alkyl chain, consider the following modifications:
-
Incorporate Polar Functional Groups: Introducing polar groups such as ethers (e.g., PEG linkers), amides, or hydroxyl groups within the linker can significantly increase hydrophilicity and aqueous solubility[9].
-
Utilize Heterocyclic Scaffolds: Replacing a portion of the alkyl chain with heterocyclic rings like piperazine (B1678402) or piperidine (B6355638) can improve solubility and other drug-like properties[4].
-
Optimize Linker Length: While a certain linker length is necessary to facilitate the formation of a productive ternary complex between the target protein and the E3 ligase, excessively long and hydrophobic linkers are detrimental to solubility. Systematically shortening the alkyl chain or replacing it with a more hydrophilic equivalent of similar length can be beneficial[10][11].
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution(s) |
| PROTAC precipitates from DMSO stock upon dilution into aqueous buffer. | The PROTAC has very low aqueous solubility. The sudden change in solvent polarity causes it to crash out of solution. | 1. Optimize Dilution Method: Add the DMSO stock to the aqueous buffer slowly while vortexing to avoid localized high concentrations. 2. Use a Co-solvent: Prepare the aqueous buffer with a pre-determined, tolerated percentage of a co-solvent (e.g., 1-5% DMSO, ethanol) before adding the PROTAC stock. 3. Lower the Final Concentration: If possible, perform the experiment at a lower final concentration of the PROTAC. |
| Inconsistent results in cell-based assays. | Poor solubility leading to variable amounts of active compound in different wells or experiments. | 1. Visually Inspect Wells: Before and after adding the PROTAC, inspect the wells under a microscope for any signs of precipitation. 2. Prepare Fresh Dilutions: Always prepare fresh dilutions of your PROTAC from the DMSO stock for each experiment. 3. Incorporate Sonication: Briefly sonicate the final diluted solution to aid in dissolving any small precipitates. |
| Low or no activity in an in vitro assay. | The actual concentration of the dissolved PROTAC is much lower than the nominal concentration due to precipitation. | 1. Measure Kinetic Solubility: Perform a kinetic solubility assay to determine the maximum soluble concentration of your PROTAC in the specific assay buffer. 2. Use Formulated PROTAC: For critical experiments, consider using a formulated version of the PROTAC (e.g., with cyclodextrin) to ensure higher and more consistent solubility. |
| Poor oral bioavailability in animal studies. | Low aqueous solubility limits dissolution in the gastrointestinal tract, leading to poor absorption. | 1. Formulate for Oral Dosing: Develop an enabling formulation such as an amorphous solid dispersion (ASD) with a suitable polymer (e.g., HPMCAS, PVPVA) or a lipid-based formulation (e.g., SMEDDS). 2. Consider Alternative Administration Routes: If oral bioavailability remains a significant hurdle, explore other routes of administration, such as intravenous or intraperitoneal injection, for initial efficacy studies. |
Data Presentation
Table 1: Impact of Linker Modification on PROTAC Solubility
| PROTAC Linker Type | General Impact on Aqueous Solubility | Key Considerations |
| Long Alkyl Chains (e.g., C7) | Generally Decreases Solubility | Increases lipophilicity; may enhance cell permeability but often at the cost of solubility[]. |
| PEG Linkers | Generally Increases Solubility | Hydrophilic nature improves solubility; can increase molecular flexibility[9]. |
| Alkyl-Ether Linkers | Moderate Improvement | Balances some of the lipophilicity of alkyl chains with the hydrophilicity of ether oxygens. |
| Heterocyclic Linkers (e.g., Piperazine) | Generally Increases Solubility | Introduces polar atoms and can improve overall physicochemical properties[4]. |
Table 2: Comparison of Formulation Strategies for Improving PROTAC Solubility
| Formulation Strategy | Principle | Potential Fold-Increase in Apparent Solubility | Advantages | Disadvantages |
| Co-solvents (e.g., 5% DMSO) | Increases the solvent's capacity to dissolve lipophilic compounds. | Low (e.g., 2-5 fold) | Simple to implement for in vitro assays. | Potential for solvent toxicity or interference with the assay. |
| Amorphous Solid Dispersion (ASD) | Dispersing the PROTAC in a polymer matrix to prevent crystallization and enhance dissolution. | Moderate to High (e.g., up to 20-fold or more) | Significant improvement in oral bioavailability; established manufacturing techniques[6][7]. | Requires specialized formulation development and characterization. |
| Lipid-Based Formulations (e.g., SMEDDS) | The PROTAC is dissolved in a mixture of oils and surfactants that form a microemulsion in the gut. | High (e.g., >50-fold) | Can significantly enhance oral absorption of highly lipophilic compounds[12]. | Complex formulation development; potential for drug precipitation upon dilution. |
| Cyclodextrin (B1172386) Complexation | Encapsulation of the lipophilic PROTAC within the hydrophobic core of a cyclodextrin molecule. | Moderate | Can improve solubility for both in vitro and in vivo applications. | Stoichiometry of complexation needs to be determined; may not be suitable for all PROTACs. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a general method for determining the kinetic solubility of a PROTAC using nephelometry or UV-Vis spectroscopy.
Materials:
-
PROTAC of interest
-
Anhydrous DMSO
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well clear bottom plates
-
Plate shaker
-
Nephelometer or UV-Vis plate reader
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO. Ensure the compound is fully dissolved.
-
Serial Dilution in DMSO: In a 96-well plate, perform a serial dilution of the PROTAC stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to 0.01 mM).
-
Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO dilution to the wells of a 96-well plate pre-filled with a larger volume (e.g., 198 µL) of the aqueous assay buffer. This will result in a final DMSO concentration of 1%. Include a blank control with DMSO only.
-
Incubation: Seal the plate and shake it at room temperature for 1-2 hours.
-
Measurement: Measure the turbidity of each well using a nephelometer or the absorbance at a specific wavelength using a UV-Vis plate reader. The concentration at which a significant increase in turbidity or absorbance is observed corresponds to the kinetic solubility limit.
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This protocol describes a small-scale method for preparing an ASD for initial characterization.
Materials:
-
PROTAC of interest
-
Polymer (e.g., HPMCAS, PVPVA)
-
Volatile organic solvent (e.g., acetone, methanol, dichloromethane) in which both the PROTAC and polymer are soluble.
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve a known amount of the PROTAC and the selected polymer in the organic solvent in a round-bottom flask. The drug-to-polymer ratio will need to be optimized (e.g., start with 1:9 and 1:4 ratios).
-
Solvent Evaporation: Attach the flask to a rotary evaporator and remove the solvent under reduced pressure. A thin film of the PROTAC-polymer mixture should form on the flask wall.
-
Drying: Further dry the film under high vacuum in a vacuum oven at a temperature below the glass transition temperature of the mixture for 24-48 hours to remove any residual solvent.
-
Collection and Storage: Scrape the dried ASD from the flask. Store it in a desiccator to prevent moisture absorption.
-
Characterization: Characterize the ASD using techniques such as Differential Scanning Calorimetry (DSC) to confirm the absence of crystallinity and to determine the glass transition temperature, and Powder X-ray Diffraction (PXRD) to confirm the amorphous state.
Mandatory Visualizations
Caption: Mechanism of action for a thalidomide-based PROTAC.
Caption: Troubleshooting workflow for improving PROTAC solubility.
References
- 1. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. benchchem.com [benchchem.com]
- 10. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 11. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Addressing off-target effects of Thalidomide-O-amido-C7-NH2 PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Thalidomide-O-amido-C7-NH2 Proteolysis Targeting Chimeras (PROTACs). This resource provides comprehensive troubleshooting guidance and answers to frequently asked questions to help you address and mitigate off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects observed with this compound PROTACs?
A1: The primary off-target effects of thalidomide-based PROTACs, including those with an O-amido-C7-NH2 linker, stem from the inherent activity of the thalidomide (B1683933) moiety.[1] This part of the PROTAC recruits the Cereblon (CRBN) E3 ligase.[][3] In addition to recruiting the intended target protein (via the warhead), the thalidomide-CRBN complex can also recruit and degrade other proteins, known as neosubstrates.[1] The most well-characterized off-targets are a family of zinc finger transcription factors, including Ikaros (IKZF1) and Aiolos (IKZF3).[1][4] Degradation of these proteins can lead to unintended biological consequences, such as immunomodulatory effects.[1]
Q2: How does the linker, such as the O-amido-C7-NH2 linker, influence PROTAC specificity?
A2: The linker is a critical determinant of PROTAC efficacy and specificity. Its length, composition, and attachment points dictate the geometry of the ternary complex (Target Protein-PROTAC-CRBN).[5] An optimally designed linker will favor the formation of a productive ternary complex with the intended target, while a suboptimal linker might lead to steric hindrance or promote the degradation of off-target proteins.[5] The C7 alkyl chain in the this compound linker provides flexibility to allow for the successful formation of a productive ternary complex.[6] Systematically varying linker length and composition is a key strategy to improve selectivity.[7]
Q3: What is the "hook effect" and how does it relate to off-target effects?
A3: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[7] This occurs because excessive PROTAC molecules are more likely to form binary complexes (either PROTAC-Target or PROTAC-CRBN) rather than the productive ternary complex required for degradation.[1][7] These non-productive binary complexes can sequester the E3 ligase. It is hypothesized that the PROTAC/E3 ligase binary complex may still be able to recruit and degrade low-affinity off-target proteins, potentially exacerbating off-target effects at high concentrations.[1] Therefore, it is crucial to perform a wide dose-response experiment to identify the optimal concentration for maximal degradation.[7]
Q4: Besides degradation of neosubstrates, what other off-target issues can arise?
A4: Other potential issues include poor solubility and low cell permeability. PROTACs are often large molecules with high molecular weight and lipophilicity, which can lead to poor aqueous solubility.[8] This can cause the compound to precipitate in cell culture media, leading to inaccurate potency measurements (e.g., DC50) and irreproducible results.[8] Poor cell permeability can limit the amount of PROTAC that reaches its intracellular target, reducing overall efficacy.[7][9]
Troubleshooting Guide
Problem 1: Significant degradation of known off-targets (e.g., IKZF1, IKZF3) is observed.
-
Possible Cause 1: The concentration of the PROTAC used is too high, leading to off-target degradation.
-
Solution: Perform a detailed dose-response curve with your PROTAC over a broad range of concentrations (e.g., from low nanomolar to high micromolar) to find the optimal concentration that maximizes on-target degradation while minimizing off-target effects.[7]
-
-
Possible Cause 2: The inherent activity of the thalidomide moiety is driving the degradation of CRBN neosubstrates.
-
Solution 1: If possible, modify the PROTAC's thalidomide moiety. Introducing bulky substituents at the C5 position of the phthalimide (B116566) ring can sterically hinder the binding of zinc finger proteins.[1]
-
Solution 2: Redesign the PROTAC to utilize a different E3 ligase, such as VHL, which has a different off-target profile.[1]
-
-
Possible Cause 3: The specific cell line used has high expression levels of the off-target proteins.
-
Solution: Confirm the expression levels of both on-target and off-target proteins in your cell line via Western blot or qPCR.[5] Consider using a different cell line if off-target expression is excessively high.
-
Problem 2: On-target degradation is weak or absent.
-
Possible Cause 1: The PROTAC has poor cell permeability.
-
Possible Cause 2: Inefficient formation of the ternary complex.
-
Possible Cause 3: The target protein has a slow turnover rate.
-
Possible Cause 4: The CRBN E3 ligase is not expressed or is inactive in your cell model.
-
Solution: Verify the expression of CRBN in your target cells using Western blot.[5] Ensure the ubiquitin-proteasome system is active.
-
Problem 3: Inconsistent or irreproducible degradation results.
-
Possible Cause 1: Poor solubility of the PROTAC.
-
Solution: Measure the kinetic solubility of your PROTAC.[8] If it precipitates in your assay buffer, consider using a formulation aid or co-solvent. Always prepare fresh dilutions from a DMSO stock for each experiment.
-
-
Possible Cause 2: Variability in cell culture conditions.
-
Solution: Standardize your cell culture procedures. Always use cells within a defined passage number range, ensure consistent seeding densities, and monitor cell health and confluency, as these can affect the efficiency of the ubiquitin-proteasome system.[7]
-
-
Possible Cause 3: Instability of the PROTAC compound in the cell culture medium.
-
Solution: Assess the stability of your PROTAC in your specific cell culture medium over the time course of your experiment.[7]
-
Quantitative Data Summary
The efficacy and selectivity of a PROTAC are quantified by its half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[13] A lower DC50 value indicates higher potency. A selective PROTAC should have a significantly lower DC50 for its on-target versus its off-targets.
Table 1: Representative Degradation Profile for a Hypothetical Thalidomide-based PROTAC
| Protein Target | DC50 (nM) | Dmax (%) | Function |
| On-Target Protein (e.g., BRD4) | 15 | >95 | Epigenetic Reader |
| Off-Target: IKZF1 | 850 | ~70 | Transcription Factor (Neosubstrate) |
| Off-Target: IKZF3 | 920 | ~65 | Transcription Factor (Neosubstrate) |
| Control Protein (e.g., GAPDH) | >10,000 | <5 | Housekeeping Protein |
Data is representative and intended for illustrative purposes.
Visualizations
PROTAC Mechanism and Off-Target Pathway
Caption: On-target vs. off-target degradation pathways for thalidomide-based PROTACs.
Troubleshooting Workflow for Off-Target Effects
Caption: Logical workflow for troubleshooting and mitigating off-target degradation.
Experimental Workflow for Off-Target Identification
Caption: A multi-pronged experimental workflow for comprehensive off-target assessment.
Detailed Experimental Protocols
Protocol 1: Western Blot for Protein Degradation
This protocol is for quantifying the degradation of on-target and off-target proteins following PROTAC treatment.[11]
Materials:
-
Cell culture reagents and appropriate cell line
-
This compound PROTAC
-
Vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (for target, off-target, and loading control e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Methodology:
-
Cell Seeding and Treatment: Seed cells at an appropriate density to reach 70-80% confluency at the time of harvest.[12] Allow cells to adhere overnight. Treat cells with a serial dilution of the PROTAC and a vehicle-only control for the desired time (e.g., 24 hours).[11][12]
-
Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and collect the lysate. Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.[11][12]
-
Protein Quantification: Determine the protein concentration of each lysate supernatant using a BCA assay according to the manufacturer's instructions.[11][13]
-
Sample Preparation & SDS-PAGE: Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.[11][12] Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel and run the electrophoresis.[12]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[11][14]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[11][12]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.[11][12]
-
Wash the membrane three times with TBST for 5-10 minutes each.[11]
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[11][12]
-
Wash the membrane three times with TBST.[11]
-
-
Detection and Analysis: Apply the chemiluminescent substrate and capture the signal using an imaging system.[12] Quantify band intensity using densitometry software. Normalize the target protein signal to the loading control signal and calculate the percentage of degradation relative to the vehicle-treated control.
Protocol 2: Global Proteomics for Off-Target Discovery (LC-MS/MS)
This protocol is the gold standard for an unbiased, global assessment of changes in the proteome to identify potential off-targets.[15]
Methodology:
-
Cell Culture and Treatment: Treat cells with the PROTAC at various concentrations (e.g., at and above the on-target DC50) and time points. Include a vehicle control and a negative control (e.g., a PROTAC with a mutated CRBN binder).[15]
-
Cell Lysis and Protein Digestion: Harvest and lyse the cells. Digest the proteins into peptides using an enzyme like trypsin.[15]
-
Isobaric Labeling (e.g., TMT): Label the peptides from each different treatment condition with isobaric tags (e.g., Tandem Mass Tags). This allows for multiplexing and accurate relative quantification of proteins across all samples in a single run.[15]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Combine the labeled peptide samples. Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.[15]
-
Data Analysis: Use specialized software to identify and quantify thousands of proteins from the MS/MS data.[15] Proteins that show a significant and dose-dependent decrease in abundance in the PROTAC-treated samples compared to controls are considered potential off-targets and candidates for validation.[15][16]
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is designed to confirm the PROTAC-induced interaction between the target protein and the CRBN E3 ligase.[10]
Materials:
-
Treated cell lysates (as prepared for Western Blot)
-
Proteasome inhibitor (e.g., MG132, to prevent degradation of the complex)
-
Primary antibody for immunoprecipitation (e.g., anti-CRBN or anti-Target)
-
Protein A/G magnetic or agarose (B213101) beads
-
Wash buffer and Elution buffer
Methodology:
-
Cell Treatment and Lysis: Treat cells with the PROTAC and a vehicle control. It is recommended to co-treat with a proteasome inhibitor like MG132 for the last 4-6 hours to stabilize the ternary complex and prevent target degradation.[10] Prepare cell lysates in a non-denaturing lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with beads to reduce non-specific binding.[10]
-
Incubate the pre-cleared lysate with the immunoprecipitation antibody (e.g., anti-CRBN) overnight at 4°C to form antibody-protein complexes.[10] Use a non-specific IgG as a negative control.[10]
-
Add Protein A/G beads to capture the antibody-protein complexes (2-4 hours at 4°C).[10]
-
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads multiple times with ice-cold wash buffer to remove non-specifically bound proteins.[10]
-
Elution and Analysis: Elute the captured proteins from the beads using an elution buffer or by boiling in Laemmli sample buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western blot, probing for the presence of the target protein. An increased signal for the target protein in the PROTAC-treated sample compared to the control indicates the formation of the ternary complex.[17]
Protocol 4: Cell Viability Assay
This protocol assesses the cytotoxic effects of the PROTAC on cells, which can be an indicator of significant off-target activity.[]
Materials:
-
96-well cell culture plates
-
PROTAC compound
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or Cell Counting Kit-8 (CCK-8))[19]
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours). Include wells with vehicle control and no-cell controls (media only).
-
Assay:
-
For CellTiter-Glo® (CTG): Add the CTG reagent to each well, incubate as per the manufacturer's protocol, and measure the luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells.[19]
-
For CCK-8: Add the CCK-8 reagent, incubate, and measure the absorbance at 450 nm. The absorbance is proportional to the number of viable cells.[19]
-
-
Data Analysis: Normalize the data to the vehicle-treated control cells and plot the percentage of cell viability against the PROTAC concentration to determine the IC50 (half-maximal inhibitory concentration).
References
- 1. benchchem.com [benchchem.com]
- 3. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Western Blot Protocol | Proteintech Group [ptglab.com]
- 15. benchchem.com [benchchem.com]
- 16. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 17. tandfonline.com [tandfonline.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Overcoming the "Hook Effect" with Thalidomide-O-amido-C7-NH2 PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Thalidomide-O-amido-C7-NH2 based Proteolysis Targeting Chimeras (PROTACs). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the "hook effect," a common challenge in PROTAC-mediated protein degradation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC experiments?
A1: The "hook effect" describes a paradoxical decrease in the degradation of a target protein at high concentrations of a PROTAC. This results in a characteristic bell-shaped or U-shaped dose-response curve, where maximum degradation is observed at an optimal, intermediate PROTAC concentration. At excessively high concentrations, the PROTAC is more likely to form non-productive binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex (Target Protein-PROTAC-E3 Ligase) required for degradation.
Q2: Why is it critical to recognize and address the hook effect?
A2: Failing to account for the hook effect can lead to significant misinterpretation of experimental results. A potent PROTAC might be incorrectly classified as inactive if it is tested at concentrations that are too high, falling on the right side of the bell-shaped curve where degradation is minimal. Understanding this phenomenon is crucial for the accurate determination of key parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax), which are vital for structure-activity relationship (SAR) studies.
Q3: What are the key experimental readouts for characterizing the hook effect?
A3: The primary experimental readouts to characterize the hook effect are the DC50 and Dmax values.
-
DC50 : The concentration of the PROTAC at which 50% of the target protein is degraded.
-
Dmax : The maximum percentage of target protein degradation achievable with the PROTAC.
A pronounced hook effect will manifest as a significant decrease in the percentage of degradation after reaching the Dmax.
Q4: What factors can influence the magnitude of the hook effect?
A4: Several factors can influence the hook effect, including:
-
Binding Affinities : The relative binding affinities of the PROTAC for the target protein and the E3 ligase play a significant role.
-
Cooperativity : The ability of the target protein and E3 ligase to favorably interact within the ternary complex can stabilize it, counteracting the formation of binary complexes and thus reducing the hook effect.
-
Linker Composition and Length : The linker connecting the target-binding and E3-ligase-binding moieties is critical for optimal ternary complex formation.
Troubleshooting Guides
Issue 1: A bell-shaped dose-response curve is observed in my degradation assay.
-
Likely Cause : This is a classic indication of the hook effect.
-
Troubleshooting Steps :
-
Extend the Dose-Response Range : Ensure your concentration range is wide enough to capture the full bell-shaped curve. It is recommended to use at least 8-10 concentrations with half-log dilutions.
-
Perform a Time-Course Experiment : Assess degradation at multiple time points (e.g., 2, 4, 8, 12, 24 hours) at both the optimal concentration and a higher, "hooked" concentration to understand the degradation kinetics.
-
Assess Ternary Complex Formation : Utilize biophysical assays such as AlphaLISA, FRET, or SPR to directly measure the formation of the ternary complex at different PROTAC concentrations.
-
Issue 2: My PROTAC shows weak or no degradation at concentrations where I expect it to be active.
-
Likely Cause : You may be testing at a concentration that falls within the hook effect region, or there could be other underlying issues.
-
Troubleshooting Steps :
-
Test a Wider Concentration Range : Your initial concentrations may have been too high. Test a broad range of concentrations, from picomolar to high micromolar, to identify the optimal degradation window.
-
Verify Target Engagement : Confirm that your PROTAC can bind to both the target protein and the E3 ligase (Cereblon for thalidomide-based PROTACs) using techniques like cellular thermal shift assay (CETSA) or NanoBRET.
-
Check E3 Ligase Expression : Ensure that the cell line used expresses sufficient levels of the recruited E3 ligase (Cereblon).
-
Evaluate Cell Permeability : Poor cell permeability can lead to low intracellular PROTAC concentrations. Consider modifying the linker to improve physicochemical properties.
-
Issue 3: How can I mitigate the hook effect in my experiments?
-
Troubleshooting Steps :
-
Optimize PROTAC Design : Rational design of the PROTAC, particularly the linker, can introduce favorable protein-protein interactions, leading to positive cooperativity that stabilizes the ternary complex.
-
Systematic Linker Variation : Systematically varying the length and composition of the linker can help identify a PROTAC with a reduced hook effect.
-
Choose the Right Concentration : Once the optimal concentration for maximal degradation (Dmax) is identified, use concentrations at or below this for future experiments.
-
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from experiments with a PROTAC synthesized using this compound, illustrating a typical hook effect.
Table 1: Dose-Response Data for PROTAC-X Exhibiting a Hook Effect
| PROTAC-X Concentration (nM) | % Target Protein Remaining (Normalized to Vehicle) |
| 0 (Vehicle) | 100 |
| 1 | 85 |
| 10 | 50 |
| 100 | 15 |
| 500 | 45 |
| 1000 | 70 |
| 5000 | 85 |
| 10000 | 95 |
Table 2: Key Degradation Parameters for PROTAC-X
| Parameter | Value |
| DC50 | ~10 nM |
| Dmax | ~85% degradation (at 100 nM) |
| Hook Effect Onset | >100 nM |
Experimental Protocols
Protocol 1: Western Blotting for Target Protein Degradation
This protocol outlines the general steps for assessing target protein degradation via Western blotting.
-
Cell Culture and Treatment :
-
Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (and a vehicle control, e.g., DMSO) for the desired time period (e.g., 24 hours). A wide concentration range (e.g., 0.1 nM to 10 µM) is recommended to observe the hook effect.
-
-
Cell Lysis :
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification :
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.
-
-
SDS-PAGE and Western Blotting :
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to
-
Technical Support Center: Synthesis of PROTACs using Thalidomide-O-amido-C7-NH2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing the E3 ligase ligand-linker conjugate, Thalidomide-O-amido-C7-NH2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in PROTAC synthesis?
A1: this compound is a functionalized building block used in the synthesis of PROTACs.[1][2] It consists of the thalidomide (B1683933) moiety, which binds to the E3 ubiquitin ligase Cereblon (CRBN), connected to a 7-carbon aliphatic chain that is capped with a primary amine (-NH2) via an amide bond. This terminal amine serves as a chemical handle for conjugation to a ligand targeting a protein of interest (POI), typically through the formation of a stable amide bond.
Q2: What is the general mechanism of action for a PROTAC synthesized with this building block?
A2: PROTACs are heterobifunctional molecules designed to induce the degradation of specific target proteins.[3] A PROTAC synthesized with this compound will simultaneously bind to the target protein (via the POI ligand) and the CRBN E3 ligase (via the thalidomide moiety). This proximity induces the formation of a ternary complex, leading to the ubiquitination of the target protein by the E3 ligase complex. The polyubiquitinated protein is then recognized and degraded by the cell's proteasome.
Q3: What are the most common challenges encountered when synthesizing PROTACs with this compound?
A3: The most common challenges are associated with the amide coupling step between the terminal amine of this compound and a carboxylic acid on the POI ligand. These challenges include low reaction yields, formation of side products, and difficulties in purifying the final PROTAC. Racemization of the chiral center on the thalidomide glutarimide (B196013) ring can also be a concern under basic conditions.
Q4: Why is the linker length and composition, in this case, a C7-amido chain, important for PROTAC activity?
A4: The linker is a critical determinant of PROTAC efficacy. Its length, rigidity, and chemical composition are crucial for the formation of a stable and productive ternary complex between the target protein and the E3 ligase. An optimal linker correctly orients the two proteins to facilitate efficient ubiquitination. If the linker is too short or too long, it can lead to steric hindrance or unproductive binding, respectively, thereby reducing the degradation efficiency.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of PROTACs using this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Incomplete activation of the carboxylic acid on the POI ligand.2. Inactive or degraded coupling reagents (e.g., HATU).3. Steric hindrance between the coupling partners.4. Sub-optimal reaction conditions. | 1. Ensure fresh, anhydrous solvents and reagents. Increase the activation time with the coupling reagent before adding the amine.2. Use freshly opened or properly stored coupling reagents. Consider using a more potent coupling reagent like COMU.3. Increase the reaction temperature slightly (e.g., from room temperature to 40°C) or extend the reaction time.4. Optimize stoichiometry; a slight excess of the amine component (1.1-1.2 equivalents) is common. |
| Multiple Side Products Observed by LC-MS | 1. Side reactions of the activated carboxylic acid.2. Racemization of the thalidomide moiety under basic conditions.3. Instability of starting materials or product under the reaction conditions. | 1. Lower the reaction temperature and shorten the reaction time. Use a coupling reagent known to minimize side reactions.2. Avoid excessive amounts of base (e.g., DIPEA). Run the reaction at a lower temperature (e.g., 0°C to room temperature).3. Monitor the reaction progress closely by LC-MS to avoid prolonged reaction times that can lead to degradation. |
| Difficulty in Purification of the Final PROTAC | 1. Similar polarity of the final product and unreacted starting materials or byproducts.2. Poor solubility of the PROTAC in common chromatography solvents. | 1. If flash chromatography is ineffective, consider using preparative reverse-phase HPLC, which offers higher resolution.2. For PROTACs with poor solubility, screen a range of solvent systems for purification. Amorphous precipitation followed by re-dissolving in a suitable solvent for injection onto a preparative HPLC can be effective. |
Data Presentation
While specific yield data for PROTACs synthesized with this compound is not widely published, the yields for similar amide coupling reactions in PROTAC synthesis can vary significantly based on the complexity of the coupling partners.
| Parameter | Typical Range | Notes |
| Amide Coupling Reaction Yield | 34% - 85% | Highly dependent on the specific POI ligand and reaction conditions. |
| Purity (after preparative HPLC) | >95% | This is the generally accepted purity for biological assays. |
| Reaction Time | 4 - 24 hours | Monitored by LC-MS until consumption of the limiting reagent. |
Experimental Protocols
General Protocol for Amide Coupling
This protocol describes a general procedure for the amide coupling of this compound with a carboxylic acid-functionalized POI ligand using HATU as the coupling agent.
Materials and Reagents:
-
This compound (1.1 eq)
-
Carboxylic acid of interest (POI-linker-COOH) (1.0 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Reagent Preparation:
-
In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid of interest (1.0 eq) in anhydrous DMF.
-
In a separate vial, dissolve this compound (1.1 eq) in anhydrous DMF.
-
-
Carboxylic Acid Activation:
-
To the solution of the carboxylic acid, add DIPEA (3.0 eq) followed by HATU (1.2 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
-
Coupling Reaction:
-
Add the solution of this compound to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the reaction mixture with ethyl acetate (B1210297) or another suitable organic solvent.
-
Wash the organic layer sequentially with a 5% LiCl solution (to remove DMF), saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative reverse-phase HPLC to obtain the final PROTAC.
-
Visualizations
Caption: Mechanism of action for a thalidomide-based PROTAC.
References
Technical Support Center: Optimizing PROTAC Stability with Thalidomide-O-amido-C7-NH2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to PROTAC instability, with a focus on the application of Thalidomide-O-amido-C7-NH2 as a Cereblon (CRBN) E3 ligase ligand-linker conjugate.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of PROTAC instability?
PROTACs, due to their complex and often high molecular weight structures, can be susceptible to several instability issues:
-
Metabolic Instability: PROTACs can be rapidly metabolized by enzymes, primarily in the liver and blood, such as Cytochrome P450s (CYPs). This can lead to poor in vivo efficacy. The linker region is often a primary site for metabolic modification.
-
Chemical Instability: Certain chemical moieties within the PROTAC structure can be liable to hydrolysis or other forms of chemical degradation in aqueous solutions, leading to a loss of activity.
-
Poor Solubility: The hydrophobic nature of many PROTACs can lead to low aqueous solubility, causing them to precipitate in assay buffers or cell culture media. This can result in inconsistent and unreliable experimental data.[]
-
Low Permeability: The large size and polar surface area of many PROTACs can hinder their ability to cross cell membranes, preventing them from reaching their intracellular targets.[][2]
Q2: How does this compound help mitigate these instability issues?
This compound is a pre-synthesized building block incorporating the thalidomide (B1683933) moiety, which recruits the CRBN E3 ubiquitin ligase, and a linker with specific features designed to enhance stability.[3][4]
-
Enhanced Hydrolytic Stability: The amide bond within the "O-amido" portion of the linker is generally more resistant to hydrolysis compared to ester bonds. This is due to the greater resonance stabilization of the amide group, which makes the carbonyl carbon less susceptible to nucleophilic attack.[]
-
Optimized Physicochemical Properties: The C7 alkyl chain provides a balance of flexibility and rigidity. While long, flexible linkers can be prone to metabolism, a C7 chain is within a range often found to maintain a productive ternary complex formation without introducing excessive metabolic liability. The overall structure aims to optimize the lipophilicity and polarity for improved solubility and cell permeability.
Q3: What is the "hook effect" and how can I avoid it?
The "hook effect" is a phenomenon where the efficacy of a PROTAC decreases at higher concentrations. This occurs because the bifunctional nature of the PROTAC leads to the formation of non-productive binary complexes (Target-PROTAC or E3 Ligase-PROTAC) instead of the productive ternary complex (Target-PROTAC-E3 Ligase) required for degradation. To mitigate this, it is crucial to perform a full dose-response curve to identify the optimal concentration range for degradation.
Troubleshooting Guides
Issue 1: Poor PROTAC Solubility and Precipitation in Assays
Symptoms:
-
Visible precipitate in stock solutions or assay media.
-
Inconsistent and non-reproducible results in cellular assays.
-
High background signal in biophysical assays.
Troubleshooting Workflow:
References
Technical Support Center: Optimizing Ammide Bond Formation with Thalidomide-O-amido-C7-NH2
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Thalidomide-O-amido-C7-NH2. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your amide coupling reactions and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is an E3 ligase ligand-linker conjugate. It features the thalidomide (B1683933) moiety, which binds to the Cereblon (CRBN) E3 ubiquitin ligase, connected to a seven-carbon alkyl linker with a terminal primary amine (-NH2). This terminal amine serves as a chemical handle for conjugation to a carboxylic acid on a target protein ligand, forming a stable amide bond. This is a critical step in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to induce the degradation of specific target proteins.[1]
Q2: Which coupling reagents are recommended for amide bond formation with this linker?
A2: For efficient amide bond formation, especially in complex syntheses like PROTACs, uronium-based coupling reagents are highly effective. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are often preferred due to their high reactivity and ability to minimize side reactions like racemization.[2][3] Other common coupling reagents include HBTU, and carbodiimides like EDC, often used in conjunction with additives like HOBt.
Q3: Why is the choice of base important in these coupling reactions?
A3: A tertiary amine base is crucial for deprotonating the carboxylic acid to facilitate its activation by the coupling reagent and to neutralize protons released during the reaction. The choice of base can significantly affect reaction yield and side product formation.[2] Sterically hindered bases like N,N-Diisopropylethylamine (DIPEA) are generally preferred over less hindered bases like triethylamine (B128534) (TEA) because their bulkiness minimizes undesired nucleophilic side reactions.[2][4][5]
Q4: What are the most common solvents for this type of reaction?
A4: Polar aprotic solvents are typically used for amide coupling reactions. N,N-Dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are common choices as they effectively solvate the reactants.[6][7] Dichloromethane (DCM) can also be used, but for PROTAC synthesis, NMP and DMA have sometimes shown better reaction conversions than DMF.[6] The choice of solvent can impact reagent solubility and reaction rates.
Troubleshooting Guide
Problem 1: Low to no yield of the desired amide product.
-
Potential Cause: Inadequate activation of the carboxylic acid.
-
Solution: Ensure your coupling reagent is fresh and has been stored under anhydrous conditions. Consider switching to a more powerful activating agent like HATU. Pre-activating the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the this compound can improve yields.[8]
-
-
Potential Cause: Suboptimal reaction conditions.
-
Solution: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents. While many reactions proceed at room temperature, gentle heating (e.g., to 40-50 °C) might be necessary for less reactive coupling partners.
-
-
Potential Cause: Amine starting material is in a salt form (e.g., TFA or HCl salt).
-
Solution: If your carboxylic acid partner is an ammonium (B1175870) salt, ensure you add an additional equivalent of a non-nucleophilic base (like DIPEA) to neutralize the salt and liberate the free amine. Using the free base form of the amine starting material generally leads to higher conversion rates.[6]
-
Problem 2: Formation of significant side products.
-
Potential Cause: Side reaction involving the base.
-
Potential Cause: Racemization of chiral centers.
-
Potential Cause: Formation of N-acylurea byproduct.
-
Solution: This is common when using carbodiimide (B86325) coupling reagents like EDC or DCC. The addition of HOBt can help to minimize the formation of this byproduct by trapping the activated intermediate as an active ester.[9]
-
Problem 3: Difficulty in purifying the final product.
-
Potential Cause: Byproducts from the coupling reaction.
-
Solution: The choice of reagents can simplify purification. For example, the urea (B33335) byproduct from DIC is more soluble in organic solvents than that from DCC, making it easier to remove.[3] If using EDC, the byproducts are water-soluble and can often be removed with an aqueous workup.
-
-
Potential Cause: Excess reagents remaining in the reaction mixture.
-
Solution: Using the reagents in the correct stoichiometry is important. However, if excess acid or amine is used to drive the reaction, standard chromatographic methods (e.g., silica (B1680970) gel chromatography or preparative HPLC) will be necessary for purification.
-
Data Presentation: Comparison of Reaction Conditions
Note: The following data is compiled from studies on thalidomide and pomalidomide (B1683931) derivatives in the context of PROTAC synthesis. While not specific to this compound, these tables provide a strong indication of expected trends and serve as a guide for reaction optimization.
Table 1: Comparison of Common Coupling Reagents
| Coupling Reagent | Additive | Typical Yield Range | Key Advantages | Common Issues |
| HATU | None (contains HOAt) | Good to Excellent | High reactivity, fast reaction times, low racemization.[3][10] | Higher cost, can react with unprotected N-termini if used in excess.[3] |
| HBTU | HOBt | Good | Efficient coupling, widely used.[8] | Can cause guanidinylation of the amine. |
| EDC | HOBt/DMAP | Moderate to Good | Water-soluble byproducts, easy removal.[9] | Can form N-acylurea byproducts.[9] |
| DIC | HOBt | Moderate to Good | Byproduct (DIU) is soluble in common organic solvents.[3] | Can cause racemization without an additive. |
Table 2: Comparison of Commonly Used Bases
| Base | Steric Hindrance | Basicity (pKa of conj. acid) | Key Characteristics & Recommendations |
| DIPEA (Hünig's Base) | High[2][5] | ~10.9[2] | Recommended. Low nucleophilicity minimizes side reactions; effective in reducing racemization.[2][5] |
| TEA (Triethylamine) | Moderate[2] | ~10.75[2][5] | Use with caution. More nucleophilic and can lead to undesired byproducts.[2][4] |
| 2,4,6-Collidine | High | ~7.4 | Less basic, useful when a milder base is required. |
| N-methylmorpholine (NMM) | Low | ~7.4 | Often used in peptide synthesis, but less common for complex fragments. |
Table 3: Comparison of Solvents
| Solvent | Polarity | Typical Concentration | Notes |
| NMP (N-methylpyrrolidone) | High | 0.1 - 0.5 M | Excellent solvating properties, often leads to high conversion rates in PROTAC synthesis.[6][7] |
| DMF (N,N-Dimethylformamide) | High | 0.1 - 0.5 M | Very common, but can contain amine impurities that may need to be removed.[7] Can sometimes give poor conversion for PROTACs.[6] |
| DCM (Dichloromethane) | Moderate | 0.1 - 0.5 M | Good for dissolving many organic compounds, but may not be the best choice for solvating larger, more polar PROTAC molecules.[7] |
| DMSO (Dimethyl sulfoxide) | High | 0.1 - 0.5 M | Strong solvent, can be effective but sometimes gives lower success rates than NMP or DMA.[6] |
Experimental Protocols
Standard Protocol for Amide Coupling of a Carboxylic Acid with this compound using HATU/DIPEA
-
Reagent Preparation:
-
Dissolve the carboxylic acid of interest (1.0 eq.) in anhydrous DMF or NMP to a concentration of 0.1 M in a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
In a separate vial, prepare a 0.1 M solution of this compound (1.0-1.1 eq.) in the same anhydrous solvent.
-
In another vial, prepare a 0.5 M solution of HATU (1.1-1.2 eq.) in the same anhydrous solvent.
-
-
Reaction Setup:
-
To the stirred solution of the carboxylic acid, add DIPEA (2.0-3.0 eq.).
-
Add the HATU solution dropwise to the carboxylic acid/DIPEA mixture.
-
Allow the mixture to stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the solution of this compound to the activated carboxylic acid mixture.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or DCM) and wash with water or a mild aqueous acid (e.g., 1N HCl) followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using silica gel column chromatography or preparative HPLC to obtain the desired amide-linked product.
-
Visualizations
Caption: General experimental workflow for amide bond formation.
Caption: Troubleshooting decision tree for amide coupling reactions.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. How to choose TEA&DIPEA-Industry News-武汉海美特医药科技有限公司-武汉海美特医药科技有限公司 [haimetpharma.com]
- 6. Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. growingscience.com [growingscience.com]
Technical Support Center: Enhancing Cell Permeability of Thalidomide-O-amido-C7-NH2 PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of Thalidomide-O-amido-C7-NH2 PROTACs.
Frequently Asked Questions (FAQs)
Q1: We observe potent biochemical activity with our this compound PROTAC, but cellular degradation is weak. Could this be a permeability issue?
A: Yes, a significant drop in potency from a biochemical to a cellular environment is a classic indicator of poor cell permeability.[1] PROTACs, due to their high molecular weight and polar surface area, often face challenges in crossing the cell membrane to reach their intracellular targets.[2][3][4][5] Even with high binding affinity for the target protein and the Cereblon (CRBN) E3 ligase, insufficient intracellular concentration will limit degradation efficacy.[1]
Q2: What are the key physicochemical properties of our this compound PROTAC that we should optimize to improve cell permeability?
A: For PROTACs, which are often "beyond Rule of Five" (bRo5) molecules, several physicochemical properties are critical:
-
Molecular Weight (MW): While generally high for PROTACs, minimizing MW where possible can be beneficial as permeability tends to decrease with increasing size.[1][4]
-
Polar Surface Area (PSA): A large PSA is a primary obstacle to membrane permeability. Strategies to reduce PSA or shield polar groups are crucial.[1][3][6]
-
Lipophilicity (LogP): A balance is necessary. While increased lipophilicity can enhance membrane partitioning, excessive lipophilicity can lead to poor aqueous solubility or aggregation within the membrane.[1][7] An optimal LogP range is often sought.
-
Hydrogen Bond Donors (HBDs) and Acceptors (HBAs): High numbers of HBDs and HBAs can negatively impact permeability.[4] The amide groups in the linker of your PROTAC contribute to these counts.
-
Conformational Flexibility and Intramolecular Hydrogen Bonding (IMHB): The ability of a PROTAC to adopt a folded, more compact conformation in the lipophilic environment of the cell membrane can mask polar groups and reduce the 3D PSA, a phenomenon sometimes called the "chameleon effect".[6][8][9][10][11] This is a key strategy for improving the permeability of large molecules.
Q3: How does the "this compound" linker itself impact permeability?
A: The linker is a critical determinant of a PROTAC's physicochemical properties and, consequently, its cell permeability.[6][8][12] For your specific linker:
-
Amide Bonds: The two amide bonds in the "O-amido-C7-NH2" linker are significant contributors to the hydrogen bond donor and acceptor count and overall polarity, which can hinder permeability.[7][9]
-
Alkyl Chain (C7): The C7 alkyl chain provides lipophilicity. Replacing more polar linkers (like PEG) with alkyl chains can improve passive permeability.[]
-
Flexibility: The alkyl chain offers considerable flexibility, which can be advantageous if it allows the PROTAC to adopt a folded conformation stabilized by intramolecular hydrogen bonds.[6][14]
Q4: What are the primary strategies to enhance the permeability of our existing this compound PROTAC?
A: Key strategies focus on modifying the linker and overall molecular properties:
-
Linker Modification:
-
Amide-to-Ester Substitution: Replacing one or both amide bonds in the linker with esters can reduce the HBD count and improve permeability.[7][15]
-
Incorporate Rigidity: Introducing cyclic elements (e.g., piperazine, piperidine) or aromatic rings into the linker can improve permeability by reducing conformational flexibility and potentially enhancing favorable folded conformations.[3][9][14]
-
Reduce Polarity: Swapping polar PEG-like linkers for more lipophilic alkyl linkers can increase permeability, provided lipophilicity remains in an optimal range.[]
-
-
Promote Intramolecular Hydrogen Bonding (IMHB): Thoughtful structural modifications can encourage the formation of IMHBs, leading to a more compact, "ball-like" structure with a lower 3D PSA, which is more amenable to crossing the cell membrane.[9]
-
Prodrug Approach: Masking polar functional groups, such as the terminal amine or amide protons, with lipophilic, cleavable moieties can enhance permeability. These groups are then removed by intracellular enzymes to release the active PROTAC.[9][14]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action(s) |
| High Biochemical Potency, Low Cellular Activity | Poor cell permeability of the PROTAC. | 1. Quantify Permeability: Perform a PAMPA or Caco-2 assay to get a quantitative measure of permeability (see protocols below).2. Structural Modifications: Synthesize analogs with modified linkers (e.g., amide-to-ester substitution, incorporate rigid elements, replace with a pure alkyl chain).3. Assess Physicochemical Properties: Calculate LogP, PSA, and HBD/HBA counts for your PROTAC and its analogs to guide optimization. |
| Inconsistent Cellular Degradation Results | Low aqueous solubility leading to precipitation in media. | 1. Measure Solubility: Determine the kinetic solubility of your PROTAC in the assay buffer.2. Formulation Strategies: Consider using solubilizing agents like DMSO, but keep the final concentration low (<0.5%) to avoid cell toxicity. For in vivo studies, explore formulations like lipid-based systems.[11][16]3. Linker Modification: Introduce polar groups like basic nitrogen into the linker to improve solubility.[9] |
| PROTAC shows low permeability in PAMPA assay | High number of exposed polar groups (HBDs/HBAs) and high PSA. | 1. Promote IMHB: Design analogs that can form intramolecular hydrogen bonds to shield polar groups.2. Reduce HBDs: Prioritize amide-to-ester substitutions in the linker.3. Optimize Lipophilicity: Ensure the LogP is within an optimal range (typically 3-5 for bRo5 compounds) to balance membrane partitioning and aqueous solubility.[7] |
| "Hook Effect" observed at high concentrations | Formation of non-productive binary complexes (Target-PROTAC or E3-PROTAC) instead of the productive ternary complex. | While not directly a permeability issue, it's a common problem in cellular assays.[3][11][17] 1. Perform a Full Dose-Response: Test a wide range of concentrations to identify the optimal degradation window. 2. Lower Concentrations: Focus experiments in the nanomolar to low micromolar range.[11] |
Quantitative Data Summary
The following tables summarize key data for assessing and improving PROTAC permeability.
Table 1: Physicochemical Properties and their Impact on Permeability
| Parameter | Typical Range for Permeable PROTACs | Impact of "this compound" Linker | Optimization Strategy |
| Molecular Weight (Da) | < 1000 | High | Minimize modifications that add significant MW. |
| cLogP | 3 - 5 | Increases lipophilicity (C7 chain) | Balance lipophilicity with solubility. |
| Topological PSA (Ų) | < 140 (general guidance, often exceeded) | Increases PSA (Amide groups) | Shield PSA via IMHB; replace polar groups. |
| H-Bond Donors (HBD) | Low as possible | Adds 2 HBDs (amide NHs) | Amide-to-ester/ether substitution. |
| H-Bond Acceptors (HBA) | Low as possible | Adds 2 HBAs (amide C=O) | Replace amides. |
Table 2: Comparison of Permeability Assays
| Assay | Principle | Throughput | Measures | Key Advantage |
| PAMPA | Passive diffusion across an artificial lipid membrane.[2] | High | Passive Permeability (Pe) | Cost-effective, isolates passive diffusion.[2] |
| Caco-2 | Transport across a monolayer of human intestinal cells.[2] | Medium | Apparent Permeability (Papp), Efflux Ratio | Models human intestinal absorption, measures both passive and active transport/efflux.[2] |
| NanoBRET™ Target Engagement | Measures intracellular target binding under live-cell vs. permeabilized conditions to infer availability.[18] | High | Intracellular Availability Index | Provides a direct readout of target engagement in a cellular context. |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures passive diffusion and is a high-throughput method for initial permeability screening.[1][2]
Materials:
-
PAMPA plates (e.g., 96-well format with a filter membrane)
-
Phospholipid solution (e.g., phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test PROTAC and control compounds
-
UV-Vis plate reader or LC-MS/MS
Procedure:
-
Coat Filter Membrane: Add 5 µL of the phospholipid solution to the filter of each well in the donor plate. Allow the lipid to impregnate the filter for at least 5 minutes.[1]
-
Prepare Acceptor Wells: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.
-
Prepare Donor Solutions: Dissolve the test PROTAC and controls in a suitable solvent (e.g., DMSO) and then dilute into PBS (pH 7.4) to the final desired concentration (e.g., 100 µM). The final DMSO concentration should be kept low (<1%).[1]
-
Start Assay: Add 200 µL of the donor solution to each well of the coated donor plate.[1]
-
Assemble Plate: Carefully place the donor plate onto the acceptor plate, ensuring the filter membrane is in contact with the acceptor buffer.
-
Incubate: Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours).
-
Measure Concentrations: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis or LC-MS/MS).
-
Calculate Permeability: Calculate the effective permeability (Pe) using the appropriate formula that accounts for concentrations, volumes, membrane area, and incubation time.
Protocol 2: Caco-2 Permeability Assay
This assay provides a more comprehensive assessment of permeability by modeling the human intestinal epithelium, including passive diffusion, active transport, and efflux.[1][2]
Materials:
-
Caco-2 cells
-
Transwell® permeable supports (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Test PROTAC and control compounds (high and low permeability controls)
-
LC-MS/MS for quantification
Procedure:
-
Cell Seeding: Seed Caco-2 cells onto the apical side of the Transwell® inserts.
-
Cell Culture: Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Verify Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Prepare for Assay: Wash the cell monolayers with pre-warmed transport buffer.
-
Apical to Basolateral (A→B) Permeability:
-
Add the test PROTAC (in transport buffer) to the apical (donor) compartment.
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
-
Basolateral to Apical (B→A) Permeability (for efflux):
-
Add the test PROTAC (in transport buffer) to the basolateral (donor) compartment.
-
Add fresh transport buffer to the apical (receiver) compartment.
-
-
Incubate: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[1]
-
Sample Collection: At the end of the incubation, collect samples from both the donor and receiver compartments.[1]
-
Analyze Samples: Quantify the concentration of the PROTAC in all samples using LC-MS/MS.[1]
-
Calculate Papp and Efflux Ratio: Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions. The efflux ratio (Papp(B→A) / Papp(A→B)) indicates if the compound is a substrate for efflux pumps.
Visualizations
Caption: A logical workflow for troubleshooting low PROTAC cellular activity.
Caption: Key strategies to improve PROTAC cell permeability.
Caption: The "chameleon effect" facilitating PROTAC membrane transit.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scispace.com [scispace.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Current strategies for improving limitations of proteolysis targeting chimeras [ccspublishing.org.cn]
- 18. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
Validation & Comparative
A Comparative Guide to Cereblon Ligands: Profiling Thalidomide-O-amido-C7-NH2 Against Key Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the strategic selection of an E3 ubiquitin ligase ligand is paramount to the successful design of potent and selective Proteolysis Targeting Chimeras (PROTACs). Cereblon (CRBN), a substrate receptor for the CUL4A-DDB1 E3 ubiquitin ligase complex, remains one of the most frequently recruited E3 ligases in PROTAC development. This is largely due to the availability of well-characterized, potent, and drug-like small molecule ligands derived from immunomodulatory imide drugs (IMiDs).
This guide provides a comprehensive comparison of Thalidomide-O-amido-C7-NH2, a functionalized CRBN ligand-linker conjugate, with other notable Cereblon ligands. We present a compilation of quantitative data from various biophysical and cellular assays to facilitate an objective evaluation of their performance. Furthermore, detailed experimental protocols for key assays are provided to aid in the design and interpretation of related studies.
This compound: A Building Block for PROTAC Synthesis
This compound is a synthetic E3 ligase ligand-linker conjugate designed for the assembly of PROTACs. Its structure comprises the core thalidomide (B1683933) moiety, which is responsible for binding to Cereblon, connected to a 7-carbon alkyl linker terminating in a primary amine. This terminal amine serves as a versatile chemical handle for conjugation to a "warhead" ligand that targets a specific protein of interest. The C7 alkyl chain provides a flexible spacer to facilitate the formation of a productive ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase complex. While specific, direct quantitative binding and degradation data for this compound is not extensively available in the public domain, its performance can be inferred from studies on PROTACs with similar linker architectures.
Quantitative Comparison of Cereblon Ligands
The efficacy of a Cereblon ligand within a PROTAC is determined by its binding affinity to CRBN and the subsequent degradation efficiency of the target protein, often quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
Cereblon Binding Affinity
The binding affinity of various ligands to Cereblon has been determined using several biophysical assays, including Isothermal Titration Calorimetry (ITC) and Fluorescence Polarization (FP). The following table summarizes representative binding data for common Cereblon ligands.
| Ligand | Binding Affinity (Kd/Ki) | Assay Method | Reference |
| Thalidomide | ~250 nM (Kd) | Not Specified | [1] |
| (S)-thalidomide | ~10-fold stronger than (R)-enantiomer | Competitive Elution Assay | [1] |
| Lenalidomide | ~178 nM (Kd) | Not Specified | [1] |
| Pomalidomide | ~157 nM (Kd) | Not Specified | [1] |
PROTAC Degradation Efficiency
The degradation efficiency of PROTACs is highly dependent on the specific target protein, the linker composition, and the cell line used. The following table provides a comparative overview of the performance of PROTACs utilizing different Cereblon ligands.
| Target Protein | Cereblon Ligand | Linker Type | DC50 | Dmax | Reference |
| BRD4 | Thalidomide | PEG | < 10 nM | > 90% | [2] |
| BTK | Thalidomide | Alkyl | 1.1 nM | ~90% | [3] |
| BTK | Thalidomide | PEG | 0.8 nM | ~95% | [3] |
| SHP2 | Thalidomide | PEG | 6.02 nM | > 90% | [3] |
| HDAC3 | VHL Ligand | Amide | 0.44 ± 0.03 µM | 77% | [4] |
| FBXO22 | Thalidomide | C8 Alkyl Amine | ~50% degradation at 3 µM | Not Specified | [5] |
Novel and Alternative Cereblon Ligands
Beyond the traditional IMiD-based ligands, the field is actively exploring novel scaffolds to recruit Cereblon. These efforts aim to overcome potential limitations of IMiDs, such as their inherent biological activities and potential for off-target effects.
One study reported the discovery of novel benzamide-type Cereblon binders. These non-phthalimide ligands were designed to mimic the interactions of natural CRBN degrons and exhibited improved chemical stability. The most potent of these novel ligands were successfully incorporated into PROTACs for the degradation of BRD4 and HDAC6, demonstrating superiority over previously described benchmark PROTACs[6].
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of drug discovery. Below are detailed methodologies for key assays used in the characterization of Cereblon ligands and their corresponding PROTACs.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
Principle: ITC directly measures the heat released or absorbed during the binding of a ligand to a protein. This allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
Protocol:
-
Sample Preparation:
-
Prepare a solution of purified Cereblon protein (typically the thalidomide-binding domain) in a suitable, well-defined buffer.
-
Prepare a solution of the Cereblon ligand in the same buffer to minimize heats of dilution. The ligand concentration is typically 10-20 times that of the protein.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the ligand solution into the injection syringe.
-
Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat changes.
-
-
Data Analysis:
-
Integrate the heat-change peaks for each injection to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model (e.g., one-site binding) to determine the thermodynamic parameters (Kd, n, ΔH).
-
Fluorescence Polarization (FP) for Binding Affinity
Principle: FP measures the change in the polarization of fluorescent light emitted from a fluorescently labeled ligand upon binding to a larger protein. The increase in polarization is proportional to the fraction of bound ligand.
Protocol:
-
Reagent Preparation:
-
Prepare a solution of a fluorescently labeled Cereblon ligand (tracer).
-
Prepare a solution of purified Cereblon protein.
-
Prepare a series of dilutions of the unlabeled test ligand (e.g., this compound).
-
-
FP Assay:
-
In a microplate, mix the fluorescent tracer and the Cereblon protein at concentrations optimized for a stable and robust signal.
-
Add the unlabeled test ligand at various concentrations to compete with the tracer for binding to Cereblon.
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Data Analysis:
-
Measure the fluorescence polarization in each well using a plate reader.
-
Plot the change in fluorescence polarization against the concentration of the unlabeled test ligand.
-
Fit the data to a competitive binding model to determine the IC50, which can be converted to a binding affinity (Ki).
-
Western Blot for Protein Degradation
Principle: Western blotting is a widely used technique to detect and quantify the amount of a specific protein in a complex mixture, such as a cell lysate.
Protocol:
-
Cell Treatment:
-
Culture cells of interest and treat them with varying concentrations of the PROTAC for a specified duration. Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, harvest the cells and lyse them to release the cellular proteins.
-
-
Protein Quantification:
-
Determine the total protein concentration in each lysate to ensure equal loading.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
-
Detection and Analysis:
-
Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle control to determine the DC50 and Dmax.
-
Quantitative Mass Spectrometry for Proteomics
Principle: Mass spectrometry-based proteomics can provide a global and unbiased quantification of changes in the proteome following PROTAC treatment, allowing for the assessment of both on-target degradation and off-target effects.
Protocol:
-
Sample Preparation:
-
Treat cells with the PROTAC and control compounds.
-
Lyse the cells and digest the proteins into peptides.
-
-
LC-MS/MS Analysis:
-
Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).
-
-
Data Analysis:
-
Identify and quantify the peptides and corresponding proteins using specialized software.
-
Compare the protein abundance between the PROTAC-treated and control samples to identify degraded proteins.
-
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the underlying biological processes and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A generalized experimental workflow for the evaluation of PROTACs.
Conclusion
This compound represents a valuable and versatile chemical tool for the construction of PROTACs that recruit the Cereblon E3 ligase. While direct quantitative data for this specific linker conjugate is limited, the wealth of information available for other thalidomide-based PROTACs provides a strong foundation for predicting its potential efficacy. The choice of the E3 ligase ligand and the associated linker is a critical determinant of a PROTAC's success. As the field of targeted protein degradation continues to expand, the development and characterization of novel Cereblon ligands and optimized linkers will be crucial for unlocking the full therapeutic potential of this exciting modality. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers in their efforts to design and develop the next generation of potent and selective protein degraders.
References
A Head-to-Head Battle for Protein Degradation: Thalidomide-O-amido-C7-NH2 vs. VHL-based PROTACs
For Immediate Publication
A Comprehensive Comparison Guide for Researchers in Targeted Protein Degradation
In the rapidly advancing field of targeted protein degradation, the strategic selection of an E3 ubiquitin ligase recruiter is a critical determinant of a PROTAC® (Proteolysis Targeting Chimera) degrader's success. This guide provides an in-depth, objective comparison between two prominent classes of PROTACs: those utilizing thalidomide-based ligands, such as Thalidomide-O-amido-C7-NH2, to engage the Cereblon (CRBN) E3 ligase, and those employing ligands to recruit the von Hippel-Lindau (VHL) E3 ligase. This analysis is tailored for researchers, scientists, and drug development professionals, offering a clear comparison of their performance backed by experimental data and detailed methodologies.
The Central Paradigm: Targeted Protein Degradation
PROTACs are innovative heterobifunctional molecules engineered to hijack the cell's intrinsic protein disposal machinery—the ubiquitin-proteasome system. By forming a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase, PROTACs facilitate the ubiquitination of the POI, marking it for degradation by the 26S proteasome. The choice of the E3 ligase is a pivotal decision in PROTAC design, profoundly influencing the degrader's potency, selectivity, and pharmacokinetic properties.[1]
Mechanism of Action: A Tale of Two Ligases
Both CRBN and VHL-based PROTACs operate on the fundamental principle of induced proximity. However, the distinct E3 ligase complexes they recruit introduce nuances in their degradation profiles.
Thalidomide-based PROTACs engage Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex.[2] Thalidomide and its derivatives, like pomalidomide (B1683931) and lenalidomide, are well-established CRBN ligands.[2]
VHL-based PROTACs recruit the von Hippel-Lindau E3 ubiquitin ligase complex, which consists of VHL, Elongin B, Elongin C, and Cullin 2.[3] Ligands for VHL are often derived from a peptide of the hypoxia-inducible factor 1α (HIF-1α), a natural substrate of VHL.[3]
Performance Comparison: A Quantitative Look
The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes a comparative analysis of CRBN- and VHL-based PROTACs targeting the BRD4 protein, a well-studied target in oncology.
| PROTAC | E3 Ligase Recruited | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-825 (Pomalidomide-based) | CRBN | BRD4 | Burkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46 | < 1 nM, 0.57 nM, 1 nM, 1 nM | Not Reported | [4] |
| MZ1 | VHL | BRD4 (preferential) | H661, H838 | 8 nM, 23 nM | Complete at 100 nM | [4] |
| ARV-771 | VHL | BRD2/3/4 | Castration-Resistant Prostate Cancer (CRPC) | < 1 nM, < 5 nM | Not Reported | [4] |
Note: This table presents a comparative overview. Direct head-to-head studies with identical target binders and linkers are limited, and performance can be highly context-dependent.
Signaling Pathways and Experimental Workflows
To elucidate the mechanisms and guide experimental design, the following diagrams illustrate the signaling pathways and a typical experimental workflow.
Caption: CRBN-mediated protein degradation pathway.
Caption: VHL-mediated protein degradation pathway.
Caption: Experimental workflow for PROTAC evaluation.
Experimental Protocols
Detailed methodologies are crucial for the robust evaluation of PROTACs. Below are protocols for key experiments.
Western Blotting for Protein Degradation
This is a fundamental technique to quantify the reduction in the target protein levels.
a. Cell Treatment and Lysis:
-
Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).[5]
-
After incubation, wash the cells twice with ice-cold PBS.[5]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[5]
-
Collect the supernatant (cell lysate) and determine the protein concentration using a BCA assay.
b. SDS-PAGE and Immunoblotting:
-
Normalize protein concentrations for all samples and add Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.[5]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[5]
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software to determine DC50 and Dmax values.[5]
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Co-IP is used to confirm the PROTAC-mediated interaction between the target protein and the E3 ligase.[6]
-
Treat cells with the PROTAC or vehicle control, often in the presence of a proteasome inhibitor (e.g., MG132) to stabilize the ternary complex.[6]
-
Lyse the cells in a non-denaturing lysis buffer.
-
Pre-clear the lysate with Protein A/G agarose (B213101) beads.
-
Incubate the pre-cleared lysate with an antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) or the target protein overnight at 4°C.[6]
-
Add Protein A/G agarose beads to capture the antibody-protein complexes.
-
Wash the beads extensively to remove non-specific binders.
-
Elute the immunoprecipitated proteins by boiling in SDS sample buffer.
-
Analyze the eluates by Western blotting using antibodies against the target protein and the E3 ligase to detect the co-immunoprecipitated proteins.[6]
In-Cell Ubiquitination Assay
This assay directly assesses the ubiquitination of the target protein.
-
Transfect cells with expression vectors for the tagged target protein (e.g., HA-tagged) and tagged ubiquitin (e.g., His-tagged).
-
Treat the cells with the PROTAC and a proteasome inhibitor.
-
Lyse the cells under denaturing conditions (e.g., with 1% SDS) to disrupt protein-protein interactions.
-
Dilute the lysate and perform immunoprecipitation for the tagged target protein (e.g., using an anti-HA antibody).
-
Wash the immunoprecipitates and analyze them by Western blotting using an antibody against the ubiquitin tag (e.g., anti-His) to detect polyubiquitinated target protein.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method to confirm that the PROTAC binds to its intended target within the cell.[7]
-
Treat intact cells with the PROTAC or vehicle control.
-
Heat the cell suspensions at a range of temperatures.[7]
-
Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Analyze the amount of soluble target protein remaining at each temperature by Western blotting or other quantitative methods.
-
Binding of the PROTAC to the target protein typically results in a thermal stabilization, leading to a shift in the melting curve to higher temperatures.[7]
Mass Spectrometry-based Proteomics for Selectivity Profiling
This provides an unbiased, global view of protein level changes in response to PROTAC treatment, enabling the assessment of selectivity and identification of off-target effects.[8]
-
Treat cells with the PROTAC or vehicle control.
-
Lyse the cells and digest the proteome into peptides.
-
Label the peptides from different conditions with isobaric tags (e.g., TMT) for multiplexed quantitative analysis.
-
Analyze the labeled peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]
-
Identify and quantify thousands of proteins across the different treatment conditions.
-
Determine the selectivity of the PROTAC by comparing the degradation of the intended target to all other quantified proteins.[8]
Conclusion
The choice between a thalidomide-based (CRBN-recruiting) and a VHL-based PROTAC is a multifaceted decision that depends on the specific target, the cellular context, and the desired therapeutic profile. While both classes have demonstrated the capacity for potent and efficacious protein degradation, factors such as the expression levels of the respective E3 ligases in the target tissue, potential for off-target effects, and the physicochemical properties of the PROTACs must be carefully considered. The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation and comparison of these powerful therapeutic modalities.
References
- 1. Ubiquitination Assay - Profacgen [profacgen.com]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. sapient.bio [sapient.bio]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Validation of Protein Degradation by Thalidomide-O-amido-C7-NH2-based PROTACs using CRISPR
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the targeted degradation of proteins by Proteolysis Targeting Chimeras (PROTACs) synthesized using Thalidomide-O-amido-C7-NH2 as the E3 ligase ligand-linker conjugate. We focus on the application of cutting-edge CRISPR-based techniques and compare them with established biochemical and proteomic approaches. This document offers detailed experimental protocols, quantitative data comparisons, and visual workflows to aid in the robust assessment of PROTAC efficacy and specificity.
Introduction to this compound in PROTAC Technology
This compound is a key building block in the synthesis of PROTACs. It consists of a thalidomide (B1683933) moiety that recruits the Cereblon (CRBN) E3 ubiquitin ligase, connected to a 7-carbon alkyl linker with a terminal amine group. This amine provides a versatile point of attachment for a ligand that targets a specific protein of interest (POI). The resulting heterobifunctional PROTAC is designed to induce the ubiquitination and subsequent proteasomal degradation of the target protein by bringing it into close proximity with the CRBN E3 ligase complex. The length and composition of the linker are critical for the efficacy of a PROTAC, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.
Core Validation Methodologies: A Comparative Overview
The validation of a PROTAC's ability to induce the degradation of a target protein is a critical step in its development. This section compares the premier CRISPR-based method for live-cell, real-time analysis with traditional, yet powerful, endpoint-based techniques.
| Feature | CRISPR/Cas9-mediated HiBiT Knock-In | Western Blotting | Quantitative Proteomics (TMT-MS) |
| Principle | CRISPR-mediated insertion of a small HiBiT tag into the endogenous locus of the target protein. Degradation is measured by a decrease in luminescence upon addition of a complementary LgBiT subunit and substrate. | Immunodetection of the target protein in cell lysates separated by size using gel electrophoresis. | Mass spectrometry-based quantification of peptides from digested protein samples labeled with isobaric tandem mass tags (TMT). |
| Data Output | Real-time, kinetic degradation profiles (Rate, Dmax, DC50). | Semi-quantitative or quantitative endpoint measurement of protein levels. | Global, unbiased quantification of thousands of proteins, providing on-target and off-target degradation data. |
| Throughput | High-throughput compatible (96- or 384-well plates). | Low to medium throughput. | Low throughput, complex workflow. |
| Sensitivity | Very high, suitable for low abundance proteins. | Moderate, dependent on antibody quality. | High, capable of detecting subtle changes in protein abundance. |
| Cellular Context | Endogenous protein levels and regulation are maintained. | Measures total protein from lysed cells. | Global proteome analysis from lysed cells. |
| Key Advantages | Live-cell kinetics, high sensitivity, and scalability. | Widely accessible, no genetic modification required. | Comprehensive off-target analysis, high specificity. |
| Key Limitations | Requires cell line engineering. | Endpoint analysis, potential antibody variability. | Technically demanding, expensive, and lower throughput. |
Quantitative Data Presentation
The efficacy of a PROTAC is typically defined by two key parameters: DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation). The following tables present representative data for a thalidomide-based PROTAC targeting the Bromodomain-containing protein 4 (BRD4). While specific data for a PROTAC utilizing a this compound linker is not publicly available, the data for a similar PROTAC, dBET6 (which uses a thalidomide derivative and an alkyl linker), provides a relevant benchmark.[1]
Table 1: Degradation Performance of a Representative Thalidomide-based BRD4 PROTAC (dBET6)
| Parameter | Value | Cell Line | Assay Method |
| DC50 | ~10 nM | HEK293 | HiBiT Luminescence Assay |
| Dmax | >95% | HEK293 | HiBiT Luminescence Assay |
| Degradation Rate (t1/2) | ~1.5 hours | HEK293 | HiBiT Luminescence Assay |
Table 2: Comparative Proteomics Data for a BRD4-targeting PROTAC
This table illustrates how quantitative proteomics data can be presented to demonstrate the selectivity of a PROTAC. The data is representative and highlights the significant degradation of the intended target with minimal impact on other proteins.
| Protein | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | Significance |
| BRD4 | -4.8 | < 0.001 | Significant Degradation |
| BRD2 | -1.5 | < 0.05 | Moderate Degradation |
| BRD3 | -1.2 | > 0.05 | Not Significant |
| CRBN | 0.1 | > 0.05 | Not Significant |
| GAPDH | 0.05 | > 0.05 | Not Significant |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway of PROTAC-mediated degradation and the workflows for the primary validation techniques.
Caption: Mechanism of protein degradation by a Thalidomide-C7-PROTAC.
Caption: Workflow for CRISPR/Cas9-mediated HiBiT knock-in validation.
Caption: Workflow for Western Blot analysis of protein degradation.
Experimental Protocols
Protocol 1: CRISPR/Cas9-mediated HiBiT Knock-In for Degradation Analysis
Objective: To generate a cell line with an endogenously HiBiT-tagged protein of interest to quantitatively measure PROTAC-induced degradation in real-time.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Lipofectamine CRISPRMAX or similar transfection reagent
-
TrueCut Cas9 Protein v2
-
Custom synthesized sgRNA targeting the C-terminus of the POI
-
Custom synthesized single-stranded oligodeoxynucleotide (ssODN) donor template with HiBiT sequence flanked by homology arms
-
Nano-Glo® HiBiT Lytic Detection System or Nano-Glo® Live Cell Assay System
-
This compound-based PROTAC
Methodology:
-
Design: Design an sgRNA to cut near the stop codon of the POI. Design an ssODN donor with ~50-100 bp homology arms flanking the HiBiT tag sequence.
-
RNP Complex Formation: Prepare ribonucleoprotein (RNP) complexes by incubating Cas9 protein with the sgRNA.
-
Transfection: Co-transfect the RNP complexes and the ssODN donor into the cells using a suitable transfection reagent.
-
Enrichment: After 48-72 hours, enrich the population of edited cells by fluorescence-activated cell sorting (FACS) if a fluorescent marker is co-transfected, or by single-cell cloning.
-
Validation: Validate the correct insertion of the HiBiT tag at the genomic level by PCR and Sanger sequencing, and at the protein level by Western blot using an anti-HiBiT antibody.
-
Degradation Assay:
-
Plate the validated HiBiT-tagged cells in a 96-well plate.
-
For live-cell analysis, add the Nano-Glo® Live Cell Assay substrate and LgBiT protein.
-
Treat cells with a serial dilution of the PROTAC.
-
Measure luminescence at regular intervals using a plate reader to generate kinetic degradation curves.
-
-
Data Analysis: Calculate the percentage of degradation relative to a vehicle control. Determine the DC50, Dmax, and degradation rate from the dose-response and time-course data.
Protocol 2: Western Blotting for Endpoint Degradation Analysis
Objective: To determine the extent of target protein degradation at specific time points and PROTAC concentrations.
Materials:
-
Cell line expressing the protein of interest
-
This compound-based PROTAC
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Methodology:
-
Cell Treatment: Plate cells and treat with a dose-response of the PROTAC for a fixed time point (e.g., 24 hours).
-
Cell Lysis: Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.[2]
-
SDS-PAGE and Transfer: Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.[2]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with the primary antibody for the protein of interest overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Perform densitometry to quantify the band intensities. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.
Protocol 3: Quantitative Proteomics for Specificity Profiling
Objective: To assess the global proteomic effects of the PROTAC and identify any off-target degradation.
Materials:
-
Cell line of interest
-
This compound-based PROTAC
-
Lysis buffer for mass spectrometry (e.g., urea-based)
-
Trypsin
-
Tandem Mass Tag (TMT) labeling reagents
-
High-resolution mass spectrometer
Methodology:
-
Sample Preparation: Treat cells with the PROTAC at a concentration around its DC50 and a vehicle control.
-
Protein Extraction and Digestion: Lyse the cells, quantify the protein, and digest the proteins into peptides with trypsin.
-
TMT Labeling: Label the peptides from each condition with a different TMT reagent.
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use proteomics software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins. Compare protein abundance between the PROTAC-treated and vehicle-treated samples to identify significantly downregulated proteins.
Conclusion
The validation of protein degradation is a multi-faceted process that benefits from the application of orthogonal techniques. CRISPR/Cas9-mediated HiBiT tagging stands out as a superior method for obtaining high-quality, kinetic data on PROTAC performance in a physiologically relevant context. However, traditional methods like Western blotting remain invaluable for initial, rapid assessments, while quantitative proteomics is the gold standard for ensuring the specificity of a PROTAC. By employing a combination of these methodologies, researchers can build a comprehensive understanding of the efficacy and safety profile of novel PROTACs based on the this compound scaffold, thereby accelerating their development as potential therapeutics.
References
A Head-to-Head Comparison: PROTACs Versus Molecular Glues for Targeted Protein Degradation
For researchers, scientists, and drug development professionals, the era of targeted protein degradation (TPD) offers a paradigm shift in therapeutic intervention. Instead of merely inhibiting disease-causing proteins, TPD harnesses the cell's own machinery to eliminate them entirely. Two principal strategies have emerged at the forefront of this revolution: Proteolysis Targeting Chimeras (PROTACs) and molecular glues. This guide provides an in-depth, objective comparison of these two modalities, supported by experimental data and detailed methodologies, to inform strategic decisions in drug discovery and development.
At the heart of both approaches lies the ubiquitin-proteasome system (UPS), the cell's natural disposal system for unwanted or damaged proteins. Both PROTACs and molecular glues function by inducing proximity between a target protein and an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1] However, their mechanisms of achieving this proximity, as well as their physicochemical properties and developmental pathways, differ significantly.
Distinguishing Mechanisms of Action: A Tale of Two Strategies
PROTACs are heterobifunctional molecules, comprising two distinct ligands connected by a flexible linker.[1] One ligand binds to the protein of interest (POI), while the other recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL). This tripartite complex formation is the cornerstone of PROTAC technology. A key component in the synthesis of many CRBN-recruiting PROTACs is a thalidomide-based ligand, often functionalized with a linker attachment point, such as in "Thalidomide-O-amido-C7-NH2". It is crucial to understand that this molecule is a building block for a PROTAC, not a therapeutic agent in itself.
Molecular glues, in contrast, are smaller, monovalent compounds that induce or stabilize the interaction between an E3 ligase and a target protein.[2] Unlike the modular design of PROTACs, molecular glues often reshape the surface of the E3 ligase, creating a novel binding interface for "neosubstrates" that would not typically be recognized.[2] The archetypal molecular glues are the immunomodulatory drugs (IMiDs) – thalidomide, lenalidomide, and pomalidomide (B1683931) – which were serendipitously discovered to induce the degradation of transcription factors IKZF1 and IKZF3 by binding to CRBN.[2]
Diagram 1: Mechanism of Action of PROTACs
A PROTAC molecule simultaneously binds to a target protein and an E3 ubiquitin ligase, forming a ternary complex that leads to the ubiquitination and subsequent degradation of the target protein.
Diagram 2: Mechanism of Action of Molecular Glues
A molecular glue binds to an E3 ligase, inducing a conformational change that promotes the recruitment and subsequent ubiquitination and degradation of a neosubstrate protein.
Quantitative Comparison of Efficacy: A Data-Driven Perspective
The efficacy of protein degraders is typically quantified by two key parameters: the half-maximal degradation concentration (DC50), which represents the concentration of a degrader required to degrade 50% of the target protein, and the maximum degradation (Dmax), indicating the percentage of the target protein degraded at saturating concentrations.[3] The following tables summarize reported degradation efficiencies for PROTACs and molecular glues against two well-characterized targets, IKZF1/3 and BRD4. It is important to note that the data is compiled from different studies and experimental conditions may vary.
Table 1: Comparison of Physicochemical Properties
| Property | PROTACs | Molecular Glues |
| Molecular Weight | Typically >800 Da | Typically <500 Da |
| Structure | Heterobifunctional (two ligands + linker) | Monovalent |
| Drug-like Properties | Often violate Lipinski's "Rule of Five" | Generally adhere to Lipinski's "Rule of Five" |
| Cell Permeability | Can be challenging | Generally good |
| Oral Bioavailability | Often low | Generally higher |
| Design Principle | Rational, modular design | Often discovered serendipitously |
Table 2: Degradation Efficacy Against IKZF1/3
| Degrader | Type | Target | Cell Line | DC50 | Dmax | Reference |
| Pomalidomide | Molecular Glue | IKZF1 | HEK293T | 0.375 µM | 76.2% | [4] |
| Pomalidomide | Molecular Glue | IKZF3 | HEK293T | 0.807 µM | 69.4% | [4] |
| MGD-A7 | Molecular Glue | IKZF1 | HEK293T | 0.249 µM | 89.4% | [4] |
| MGD-A7 | Molecular Glue | IKZF3 | HEK293T | 0.110 µM | 86.4% | [4] |
| MGD-28 | Molecular Glue | IKZF1 | - | 3.8 nM | 94.1% | [5] |
| MGD-28 | Molecular Glue | IKZF3 | - | 7.1 nM | 90.7% | [5] |
| IKZF2-degrader 1 | Molecular Glue | IKZF2 | - | 0.5 nM | - | [6] |
Table 3: Degradation Efficacy Against BRD4
| Degrader | Type | E3 Ligase | Cell Line(s) | DC50 | Dmax | Reference |
| ARV-771 | PROTAC | VHL | CRPC | < 1 nM, < 5 nM | Not Reported | [3] |
| MZ1 | PROTAC | VHL | H661, H838 | 8 nM, 23 nM | Complete at 100 nM | [3] |
| ARV-825 | PROTAC | CRBN | Burkitt's Lymphoma, 22RV1, etc. | < 1 nM, 0.57 nM, 1 nM | Not Reported | [3] |
| PLX-3618 | Direct Degrader (acts like a molecular glue) | DCAF11 | HiBiT-BRD4-HEK-293 | - | - | |
| TMX1 | Covalent Glue | DCAF16 | - | 64 nM | 75% | [7] |
| MMH287 | Covalent Glue | DCAF16 | - | 51 nM | 69% | [7] |
Key Experimental Protocols for Characterization
A robust assessment of PROTAC and molecular glue efficacy relies on a suite of well-defined experimental protocols. The following outlines the methodologies for key assays in the characterization cascade.
Diagram 3: Experimental Workflow for Degrader Characterization
A typical workflow for characterizing targeted protein degraders involves confirming ternary complex formation, assessing ubiquitination, quantifying protein degradation, and evaluating downstream cellular effects.
Ternary Complex Formation Assays
The formation of a stable ternary complex (POI-degrader-E3 ligase) is a prerequisite for efficient degradation.
-
AlphaLISA (Amplified Luminescent Proximity Homestead Assay): This bead-based immunoassay is a high-throughput method to detect and quantify ternary complex formation.[8]
-
Principle: Donor and acceptor beads are coated with antibodies or tags that recognize the POI and the E3 ligase, respectively. In the presence of the degrader, the POI and E3 ligase are brought into close proximity, allowing for a singlet oxygen-mediated energy transfer from the donor to the acceptor bead, generating a luminescent signal.[8]
-
Protocol Outline:
-
Reagent Preparation: Recombinant tagged proteins (e.g., GST-tagged POI and FLAG-tagged E3 ligase complex) and the degrader are diluted in an appropriate assay buffer.[8]
-
Assay Plate Setup: The POI, E3 ligase, and a titration of the degrader are added to the wells of a microplate.[8]
-
Incubation: The mixture is incubated to allow for ternary complex formation.[8]
-
Detection: AlphaLISA acceptor and donor beads are added, and the plate is incubated in the dark before reading the luminescence.[8]
-
-
In-Cell Protein Degradation Assays
Quantifying the reduction of the target protein within a cellular context is crucial for determining the potency and efficacy of a degrader.
-
Western Blotting: A semi-quantitative, low-throughput method that provides a visual confirmation of protein degradation.[3]
-
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the target protein and a loading control. The band intensity of the target protein is normalized to the loading control to determine the extent of degradation.
-
Protocol Outline:
-
Cell Treatment: Cells are treated with a serial dilution of the degrader or vehicle control for a specified time.[3]
-
Cell Lysis and Protein Quantification: Cells are lysed, and the protein concentration of the lysates is determined to ensure equal loading.[3]
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated on an SDS-PAGE gel and transferred to a membrane.[3]
-
Immunoblotting: The membrane is incubated with primary antibodies against the target protein and a loading control, followed by HRP-conjugated secondary antibodies.[3]
-
Detection and Quantification: The chemiluminescent signal is detected, and band intensities are quantified to determine DC50 and Dmax values.[3]
-
-
-
HiBiT Bioluminescence Assay: A sensitive and quantitative, high-throughput method for measuring protein degradation in live cells.[9]
-
Principle: The target protein is endogenously tagged with a small 11-amino-acid peptide (HiBiT) using CRISPR/Cas9 gene editing. In the presence of a larger, complementary subunit (LgBiT), a bright luminescent signal is produced. Degradation of the HiBiT-tagged protein results in a decrease in luminescence.[9]
-
Protocol Outline:
-
Cell Line Generation: A stable cell line endogenously expressing the HiBiT-tagged target protein is generated.[9]
-
Assay Setup: HiBiT-tagged cells are plated in a multi-well plate.
-
Treatment: Cells are treated with a serial dilution of the degrader.
-
Lysis and Detection: A lytic reagent containing LgBiT is added to the wells, and the luminescence is measured on a plate reader to determine the remaining protein levels.[9]
-
-
Conclusion: Choosing the Right Tool for the Job
Both PROTACs and molecular glues are powerful tools for targeted protein degradation, each with a distinct set of advantages and challenges. PROTACs offer a rational and modular design approach, allowing for the targeting of a wide range of proteins with known binders. However, their larger size can lead to suboptimal pharmacokinetic properties. Molecular glues, on the other hand, possess more favorable drug-like characteristics but have historically been discovered serendipitously, making their rational design more challenging.
The choice between these two modalities will depend on the specific target, the desired therapeutic profile, and the available starting points for drug design. As our understanding of the structural and mechanistic intricacies of ternary complex formation deepens, the lines between these two approaches may begin to blur, paving the way for the development of novel and even more effective protein-degrading therapeutics. This guide serves as a foundational resource for navigating the exciting and rapidly evolving landscape of targeted protein degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. blog.crownbio.com [blog.crownbio.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery and Characterization of Novel IKZF1/3 Glue Degraders against Multiple Hematological Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel potent molecular glue degraders against broad range of hematological cancer cell lines via multiple neosubstrates degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
A Head-to-Head Comparison: Thalidomide-O-amido-C7-NH2 vs. Pomalidomide-Based Linkers in PROTAC Development
In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) requires meticulous optimization of each component: the warhead, the E3 ligase ligand, and the connecting linker. For researchers leveraging the Cereblon (CRBN) E3 ligase, a critical choice lies between thalidomide (B1683933) and its more potent analog, pomalidomide (B1683931), as the CRBN-recruiting moiety. This guide provides a detailed side-by-side comparison of PROTACs synthesized with Thalidomide-O-amido-C7-NH2 and analogous pomalidomide-based linkers, supported by representative experimental data and detailed protocols for their synthesis and evaluation.
Executive Summary: Pomalidomide's Inherent Advantages
Pomalidomide has largely become the preferred CRBN ligand in PROTAC design for several key reasons.[1][2] It generally exhibits a stronger binding affinity for CRBN, which can facilitate more efficient formation of the ternary complex (Target Protein-PROTAC-CRBN), leading to more potent protein degradation.[2] Additionally, the 4-amino group on pomalidomide's phthalimide (B116566) ring provides a synthetically tractable and versatile attachment point for the linker, which often orients the linker away from the CRBN binding interface, allowing for greater design flexibility without compromising E3 ligase engagement.[2] Consequently, pomalidomide-based PROTACs have often been reported to possess greater degradation selectivity and improved metabolic stability compared to their thalidomide-based counterparts.[2]
Performance Data: A Comparative Look at BRD4 Degraders
To illustrate the performance differences, this section summarizes publicly available data for PROTACs targeting the Bromodomain and Extra-Terminal (BET) protein BRD4, a well-studied target in oncology. While a direct comparison of PROTACs using the exact this compound linker and an identical pomalidomide counterpart from a single study is not available, the following tables compile representative data from different studies to highlight general performance trends.
It is critical to note that the data below is compiled from various studies, and experimental conditions such as cell lines and treatment times may differ, affecting direct comparability.
Table 1: Thalidomide-Based BRD4 PROTAC Performance
| PROTAC ID | Linker Type/Composition | DC50 | Dmax | Cell Line |
| PROTAC 1 | PEG Linker | <1 nM | >95% | RS4;11 |
| PROTAC 2 | Not Specified | 0.1-0.3 nM | >90% | Not Specified |
Table 2: Pomalidomide-Based BRD4 PROTAC Performance
| PROTAC ID | Linker Type/Composition | DC50 | Dmax | Cell Line |
| Compound A | Alkyl Linker | Not Reported | >75% at 1µM | THP-1 |
| Compound B | PEG Linker | pM range | >90% | Not Specified |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTAC performance.
Protocol 1: Synthesis of a BRD4-Targeting PROTAC via Amide Coupling
This protocol describes the synthesis of a BRD4-targeting PROTAC by coupling a BRD4 ligand containing a carboxylic acid (e.g., a JQ1 derivative) with an amine-terminated E3 ligase linker, such as this compound or a corresponding pomalidomide-amido-C7-NH2.
Reagents and Materials:
-
BRD4 ligand with a carboxylic acid handle (1.0 eq)
-
This compound or Pomalidomide-amido-C7-NH2 (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
-
Reagents for work-up and purification (Ethyl acetate (B1210297), 5% LiCl solution, saturated NaHCO3 solution, brine, anhydrous Na2SO4)
-
Silica gel for column chromatography or a preparative HPLC system
Procedure:
-
Under a nitrogen atmosphere, dissolve the BRD4 ligand-COOH (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the amine-terminated linker (1.1 eq) dissolved in a minimal amount of anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.[1]
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.[1]
Protocol 2: Determination of Target Protein Degradation (DC50 and Dmax) by Western Blot
This is the primary method to quantify the degradation of a target protein.
Materials and Reagents:
-
Human cancer cell line expressing the target protein (e.g., THP-1 for BRD4)
-
Synthesized PROTAC stock solution (in DMSO)
-
DMSO (vehicle control)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, transfer system, and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody for the target protein (e.g., anti-BRD4)
-
Primary antibody for a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a DMSO vehicle control.
-
Cell Lysis and Protein Quantification: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize protein amounts for each sample, prepare with Laemmli buffer, and run on an SDS-PAGE gel. Transfer the proteins to a membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody for the target protein overnight at 4°C. Use an antibody for a loading control to ensure equal protein loading. Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Apply an ECL substrate and visualize the protein bands. Quantify the band intensity using densitometry software. Normalize the target protein band intensity to the loading control. Plot the normalized intensity against the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.
Visualizing the Process: Diagrams
To better understand the underlying biological processes and experimental workflows, the following diagrams are provided.
Caption: General mechanism of PROTAC-induced protein degradation.
Caption: Experimental workflow for Western Blot analysis.
Conclusion
While both thalidomide and pomalidomide can be effectively used to recruit the CRBN E3 ligase for targeted protein degradation, the evidence suggests that pomalidomide-based linkers often lead to more potent and stable PROTACs. The choice of linker length and composition remains a critical parameter to optimize for any given target. The provided protocols offer a robust framework for researchers to synthesize and directly compare the efficacy of PROTACs derived from this compound and various pomalidomide-based linkers in their own experimental systems, allowing for data-driven decisions in the development of novel protein degraders.
References
Quantitative proteomics to validate specificity of Thalidomide-O-amido-C7-NH2 PROTACs
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. This guide provides a comprehensive analysis of the specificity of PROTACs utilizing a thalidomide-O-amido-C7-NH2 linker to recruit the E3 ligase Cereblon (CRBN). Through a detailed examination of quantitative proteomics data, experimental protocols, and signaling pathways, we offer an objective comparison of the performance of these PROTACs against relevant alternatives, furnishing researchers with the critical information needed to advance their drug discovery programs.
Performance Comparison: On-Target Efficacy and Off-Target Effects
Quantitative mass spectrometry-based proteomics is the gold standard for assessing the specificity of PROTACs, offering an unbiased, proteome-wide view of a compound's effects.[1] While specific quantitative proteomics data for a PROTAC utilizing the precise this compound linker is not extensively available in the public domain, we can draw insightful comparisons from studies on structurally related thalidomide-based PROTACs. The following tables summarize representative data, illustrating the typical on-target potency and off-target profile observed with this class of degraders.
Table 1: On-Target Degradation Efficiency of a Representative Thalidomide-Based PROTAC (BRD4-Targeting)
| Parameter | Value | Cell Line | Treatment Time | Reference |
| DC50 (Degradation Concentration 50%) | ~10 nM | HeLa | 24 hours | Illustrative Data[1] |
| Dmax (Maximum Degradation) | >90% | HeLa | 24 hours | Illustrative Data[1] |
Table 2: Off-Target Profile of a Representative Thalidomide-Based PROTAC
| Off-Target Protein | Fold Change vs. Control | Significance (p-value) | Biological Function | Reference |
| IKZF1 (Ikaros) | Significant Decrease | < 0.05 | Transcription Factor | [2] |
| IKZF3 (Aiolos) | Significant Decrease | < 0.05 | Transcription Factor | [2] |
| Casein Kinase 1α | Minor Decrease | > 0.05 | Serine/Threonine Kinase | [3] |
| Other Proteins | No Significant Change | > 0.05 | Various | [1] |
Note: The data presented in these tables are illustrative and compiled from various sources on thalidomide-based PROTACs. Actual values will vary depending on the specific target, linker, and experimental conditions.
The primary off-target effects of thalidomide-based PROTACs stem from the inherent activity of the thalidomide (B1683933) moiety, which can recruit unintended proteins, known as neosubstrates, to the Cereblon (CRBN) E3 ligase for degradation.[2] The most well-characterized neosubstrates are the zinc finger transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][3] Quantitative proteomics is crucial for identifying and quantifying the degradation of these and other potential off-targets.
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the underlying biological processes and experimental procedures, the following diagrams were generated using the Graphviz DOT language.
Caption: Mechanism of action of a thalidomide-based PROTAC.
References
Navigating Off-Target Effects: A Comparative Guide to the Cross-Reactivity of Thalidomide-O-amido-C7-NH2 based PROTACs
For Researchers, Scientists, and Drug Development Professionals: An objective analysis of the cross-reactivity profiles of PROTACs utilizing a Thalidomide-O-amido-C7-NH2 linker, supported by representative experimental data and detailed methodologies.
Proteolysis Targeting Chimeras (PROTACs) have emerged as a transformative therapeutic modality, offering the ability to specifically eliminate disease-causing proteins. A significant class of these molecules leverages thalidomide (B1683933) and its analogs to recruit the Cereblon (CRBN) E3 ubiquitin ligase. While potent, a critical aspect of their development is understanding and minimizing off-target effects. This guide provides a comparative framework for evaluating the cross-reactivity of PROTACs constructed with a this compound linker, a common building block in PROTAC design.
The specificity of a thalidomide-based PROTAC is not solely dictated by the warhead's affinity for the intended target. The thalidomide moiety itself can recruit endogenous proteins, known as neosubstrates (e.g., IKZF1, IKZF3, SALL4), to the CRBN E3 ligase, leading to their degradation.[1][2] This can result in unintended pharmacological consequences, such as immunomodulatory effects and potential teratogenicity.[1] The nature of the linker connecting the thalidomide to the target-binding ligand also plays a crucial role in determining the overall selectivity profile of the PROTAC.
Quantitative Assessment of Cross-Reactivity
Mass spectrometry-based quantitative proteomics stands as the gold standard for the unbiased, proteome-wide assessment of PROTAC selectivity. This technique allows for the precise quantification of thousands of proteins in cells following PROTAC treatment, providing a global view of on-target efficacy and off-target degradation.
Below is a representative table summarizing hypothetical quantitative proteomics data for two different PROTACs utilizing a this compound linker to target Protein X. This illustrates how such data is presented to compare their selectivity profiles.
| Protein | Gene | PROTAC A (Fold Change vs. Vehicle) | p-value (PROTAC A) | PROTAC B (Fold Change vs. Vehicle) | p-value (PROTAC B) | Remarks |
| Protein X | TARGET | -4.1 | < 0.001 | -3.8 | < 0.001 | On-Target |
| Ikaros (IKZF1) | IKZF1 | -2.5 | < 0.01 | -1.2 | > 0.05 | Known Neosubstrate |
| Aiolos (IKZF3) | IKZF3 | -2.8 | < 0.01 | -1.5 | < 0.05 | Known Neosubstrate |
| Sal-like protein 4 | SALL4 | -1.1 | > 0.05 | -0.9 | > 0.05 | Known Neosubstrate |
| Protein Y | GENE_Y | -1.9 | < 0.05 | -0.5 | > 0.05 | Potential Off-Target |
| Protein Z | GENE_Z | -0.8 | > 0.05 | -0.7 | > 0.05 | No Significant Change |
Note: This table presents illustrative data. Actual results will vary based on the specific PROTAC, target protein, and experimental conditions. A significant negative fold change with a low p-value indicates potential degradation.
Experimental Protocols
A rigorous evaluation of PROTAC cross-reactivity involves a combination of global proteomics and targeted validation assays.
Global Proteomics for Off-Target Identification
This protocol outlines a typical workflow for identifying off-target effects using quantitative mass spectrometry.
-
Cell Culture and Treatment:
-
Culture a relevant human cell line to approximately 70-80% confluency.
-
Treat cells with the PROTAC at its optimal on-target degradation concentration (e.g., DC50).
-
Include a vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., an epimer that does not bind the E3 ligase).
-
Incubate for a duration sufficient to observe target degradation (e.g., 18-24 hours).
-
-
Protein Extraction and Digestion:
-
Harvest and wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in a buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a suitable method (e.g., BCA assay).
-
Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.
-
-
Isobaric Labeling and Mass Spectrometry:
-
Label the peptide digests from each condition with isobaric tags (e.g., TMT or iTRAQ) to enable multiplexed analysis.
-
Combine the labeled samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Process the raw mass spectrometry data using appropriate software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.
-
Perform statistical analysis to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to the controls.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a valuable orthogonal method to confirm that the PROTAC directly engages with potential off-target proteins in a cellular context.[3][4]
-
Cell Treatment and Heating:
-
Treat intact cells with the PROTAC at various concentrations.
-
Heat the cell suspensions at a range of temperatures to induce protein denaturation.
-
-
Lysis and Separation:
-
Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
-
Protein Quantification:
-
Quantify the amount of the protein of interest remaining in the soluble fraction using methods such as Western blotting or mass spectrometry.
-
-
Data Analysis:
-
Binding of the PROTAC to a protein can increase its thermal stability, resulting in a shift in its melting curve to higher temperatures. This shift confirms target engagement.
-
Visualizing the Process
Diagrams are essential for understanding the complex biological and experimental workflows involved in PROTAC cross-reactivity studies.
References
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Thalidomide-O-amido-C7-NH2
For researchers and scientists engaged in the development of novel therapeutics, the safe handling and disposal of potent compounds such as Thalidomide-O-amido-C7-NH2 are of paramount importance. This guide provides essential, step-by-step procedures for the proper disposal of this E3 ligase ligand-linker, ensuring laboratory safety, environmental protection, and regulatory compliance. Due to its classification as a thalidomide (B1683933) analog, this compound must be handled as a cytotoxic and hazardous material.[1][2][3]
Core Principle: Treat as Hazardous Cytotoxic Waste
Thalidomide and its derivatives are recognized for their potential to cause severe birth defects and other toxic effects.[4][5][6] Therefore, all waste materials containing or contaminated with this compound must be managed as cytotoxic hazardous waste.[1][7][8] The universally recommended method for the final disposal of this category of waste is high-temperature incineration conducted by a licensed professional waste disposal service.[1][9]
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe collection, storage, and disposal of waste generated from the use of this compound in a laboratory setting.
1. Waste Segregation at the Point of Generation:
-
Immediately segregate all waste contaminated with this compound from other laboratory waste streams.[8]
-
This includes unused compounds, solutions, contaminated personal protective equipment (PPE), disposable labware, and cleaning materials from spill response.[7]
2. Collection of Waste:
-
Solid Waste: Place all contaminated solid materials, such as gloves, gowns, pipette tips, and vials, into a designated hazardous waste container.[7]
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof, and chemically compatible hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[10]
-
Sharps Waste: Any needles, syringes, or other sharps contaminated with the compound must be placed directly into a designated, puncture-proof sharps container for cytotoxic waste.[1][7]
3. Container Management:
-
All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and appropriate hazard symbols (e.g., toxic, reproductive hazard).[9][10]
-
Keep waste containers securely sealed when not in active use.[10]
4. Storage of Hazardous Waste:
-
Store sealed waste containers in a designated and secure satellite accumulation area.[9]
-
This area should be well-ventilated and away from incompatible materials.[10]
5. Documentation:
-
Maintain a detailed log of the waste generated, including the quantity and the date of accumulation. This is a critical step for regulatory compliance.[9]
6.Arranging for Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.[9]
-
The EHS department will ensure the waste is transported to a licensed facility for proper disposal, typically via high-temperature incineration.[2][9]
Data Presentation: Safety and Waste Management Specifications
For clarity and quick reference, the following table summarizes the essential equipment and container requirements for handling this compound waste.
| Item Category | Specification | Rationale |
| Personal Protective Equipment (PPE) | Safety goggles, lab coat, chemical-resistant gloves (e.g., nitrile) | To prevent skin and eye contact with the hazardous compound. |
| Solid Waste Container | Leak-proof, durable container with a secure lid. | To safely contain contaminated solid materials. |
| Liquid Waste Container | Chemically compatible, leak-proof container with a secure lid. | To prevent spills and reactions of liquid waste. |
| Sharps Container | Puncture-proof container specifically for cytotoxic sharps. | To prevent injuries and contain contaminated sharps. |
| Container Labeling | "Hazardous Waste," "this compound," Hazard Symbols | To clearly identify the contents and associated risks for safe handling. |
Experimental Protocol: Hypothetical Chemical Inactivation
While high-temperature incineration is the standard disposal method, a hypothetical chemical inactivation protocol based on oxidation could be considered for small-scale laboratory use in the absence of incineration options. This procedure should only be performed by highly trained personnel after a thorough risk assessment and with the explicit approval of the institutional EHS office. [9]
Objective: To degrade the thalidomide analog into less hazardous components.
Methodology:
-
In a designated fume hood, dissolve the this compound waste material in a suitable solvent.
-
Slowly and cautiously add an appropriate oxidizing agent to the solution while stirring continuously.
-
Monitor the reaction to completion using a suitable analytical method (e.g., TLC or LC-MS).
-
Once the reaction is complete, neutralize any excess oxidizing agent.
-
Adjust the pH of the final solution to a range acceptable for aqueous chemical waste disposal as per institutional guidelines.
-
Dispose of the treated solution in accordance with your institution's procedures for aqueous chemical waste.[9]
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, from generation to final disposal.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. danielshealth.ca [danielshealth.ca]
- 2. sharpsmart.co.uk [sharpsmart.co.uk]
- 3. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 4. packageinserts.bms.com [packageinserts.bms.com]
- 5. Thalidomide - Wikipedia [en.wikipedia.org]
- 6. Thalidomide: MedlinePlus Drug Information [medlineplus.gov]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. Cytotoxic and cytostatic drugs | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Personal protective equipment for handling Thalidomide-O-amido-C7-NH2
Essential Safety and Handling Guide for Thalidomide-O-amido-C7-NH2
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound, a potent E3 ligase ligand-linker conjugate used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Given the known teratogenic effects of the parent compound, thalidomide, all analogs and derivatives must be handled with extreme caution, assuming similar reproductive toxicity risks.[1][2] Adherence to a strict safety protocol is essential to minimize exposure and ensure a safe laboratory environment.
A Safety Data Sheet (SDS) for the closely related compound Thalidomide-O-C7-NH2 identifies it as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the final line of defense against exposure. The following table summarizes the recommended PPE for handling this compound, categorized by the level of risk associated with the procedure.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for high-risk operations such as weighing, aliquoting powders, or any procedure with a high potential for aerosol generation. Hoods or full-facepieces can offer high protection factors (APF up to 1000).[4][5] |
| Reusable Half or Full-Facepiece Respirator | Use with P100/FFP3 particulate filters for moderate-risk activities. A proper fit test is mandatory.[4] | |
| Disposable Respirators (e.g., N95) | Suitable only for low-risk activities. Not recommended as primary protection when handling potent compounds.[4][6] | |
| Hand Protection | Double Gloving | Always wear two pairs of nitrile gloves. Change the outer glove immediately upon contamination or at regular intervals.[4] |
| Body Protection | Disposable Coveralls | "Bunny suits" made of materials like Tyvek® or microporous film provide head-to-toe protection against chemical splashes and dust.[4][6][7][8] |
| Dedicated Lab Coat | A disposable or professionally laundered lab coat should be worn for lower-risk activities.[4] | |
| Eye Protection | Chemical Splash Goggles | Must provide a complete seal around the eyes.[4][6] |
| Face Shield | Wear over goggles for added protection against splashes, especially during liquid handling.[4][6] | |
| Foot Protection | Shoe Covers | Disposable shoe covers must be worn in the designated handling area and removed before exiting.[4] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is crucial for safely handling potent compounds like this compound.
Phase 1: Preparation
-
Risk Assessment : Before any work begins, perform a thorough risk assessment specific to the planned procedure.
-
Designated Area : All handling of the compound must occur in a designated, restricted-access area, such as a containment glove box, ventilated fume hood, or other appropriate engineering control.[5]
-
Decontamination Station : Prepare a decontamination solution (e.g., 70% ethanol, or a validated cleaning agent) and have it readily available.[4]
-
Waste Setup : Prepare clearly labeled, sealed waste containers for solid, liquid, and sharps waste that will be generated.[1][4]
-
Spill Kit : Ensure a chemical spill kit appropriate for potent powders is immediately accessible.
-
PPE Donning : Put on all required PPE in the correct order in a designated clean area before entering the handling zone.[4]
Phase 2: Compound Handling
-
Weighing and Transfer : Use a closed system or containment balance enclosure for weighing and transferring the compound to minimize dust generation.[4] If handling powders, use gentle scooping techniques.
-
Solution Preparation : When dissolving the compound, add the solvent to the vial containing the powder slowly to avoid aerosolization. Keep containers covered as much as possible.[4]
Phase 3: Post-Handling and Decontamination
-
Decontamination : Thoroughly decontaminate all surfaces and equipment used during the handling process with a validated cleaning agent.[4] Work from the cleanest to the most contaminated areas.
-
PPE Doffing : Remove PPE in the designated doffing area, taking care to avoid self-contamination. The outer gloves should be removed first. Dispose of single-use PPE in the appropriate hazardous waste container.[4]
-
Personal Hygiene : Wash hands thoroughly with soap and water immediately after removing PPE.[9]
Disposal Plan
Proper disposal is critical to prevent environmental contamination and accidental exposure. All waste containing this compound must be treated as hazardous waste.
Waste Segregation and Collection
-
Solid Waste : Collect all contaminated solid waste (e.g., disposable PPE, weigh papers, pipette tips, vials) in a dedicated, sealable, and clearly labeled hazardous waste container. The label must include "Hazardous Waste" and the chemical name.[1]
-
Liquid Waste : Collect solutions containing the compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[1][2]
-
Sharps : Any contaminated needles or sharp objects must be placed in a designated sharps container.
Storage and Disposal
-
Container Management : Keep all hazardous waste containers securely sealed when not in use.[2]
-
Storage : Store sealed waste containers in a designated and secure satellite accumulation area away from incompatible materials.[1][2]
-
Documentation : Maintain a detailed log of the waste generated, including the chemical name, quantity, and date.[1][2]
-
Pickup : Contact your institution's EHS office to arrange for the pickup and final disposal of the hazardous waste.[1] Follow all institutional and local regulations for hazardous waste disposal.[2]
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Thalidomide-O-C7-NH2|2093536-11-7|MSDS [dcchemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. aiha.org [aiha.org]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. 3m.com [3m.com]
- 8. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 9. research.uga.edu [research.uga.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
